Product packaging for 3-cis-Hydroxyglibenclamide(Cat. No.:CAS No. 23074-07-9)

3-cis-Hydroxyglibenclamide

Cat. No.: B1229556
CAS No.: 23074-07-9
M. Wt: 510.0 g/mol
InChI Key: VFBAJFAMXTVSQA-UHFFFAOYSA-N
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Description

3-Hydroxyglibenclamide, also referred to as 3- cis -hydroxycyclohexyl glyburide, is a significant pharmacologically active metabolite of the sulfonylurea antidiabetic drug Glibenclamide (Glyburide) . It is formed in vivo primarily via the action of cytochrome P450 enzymes, including CYP2C9 . This compound serves as a critical analytical reference standard in metabolism and pharmacokinetic studies, enabling researchers to quantify and understand the disposition and exposure of the parent drug in biological systems . The metabolite retains substantial hypoglycemic (blood glucose-lowering) activity, demonstrating approximately 50% of the potency of the parent Glibenclamide in stimulating insulin secretion from pancreatic β-cells . The mechanism of action, shared with the parent drug, involves the closure of ATP-sensitive potassium channels (SUR1) on pancreatic beta cells . This leads to membrane depolarization, an influx of calcium ions, and a consequent increase in the secretion of insulin . Research indicates that while 3-Hydroxyglibenclamide may have a lower maximum effect (Emax) compared to Glibenclamide, it exhibits a lower steady-state concentration for half-maximal effect (CEss50) and a longer equilibration half-life at the effect site, suggesting it may contribute to the prolonged duration of action of the parent drug . The primary research applications for 3-Hydroxyglibenclamide include use as a high-purity standard for the quantitative analysis of Glibenclamide and its metabolites in plasma, serum, and other matrices using techniques like HPLC and LC-MS . It is also an essential tool for in vitro studies investigating the metabolic pathways of sulfonylurea drugs and for research aimed at understanding the relationship between metabolite exposure and pharmacodynamic effects (PK/PD modeling) . Please note: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use . Handle with care, using appropriate personal protective equipment, and refer to the Safety Data Sheet for detailed handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28ClN3O6S B1229556 3-cis-Hydroxyglibenclamide CAS No. 23074-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBAJFAMXTVSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945751
Record name 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23074-07-9, 23074-02-4
Record name 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23074-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyglibenclamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 3-cis-Hydroxyglibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-cis-Hydroxyglibenclamide (B13724726), a primary active metabolite of the second-generation sulfonylurea glibenclamide (glyburide), contributes to the overall hypoglycemic effect of the parent drug. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions with the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways and experimental workflows to support further research and drug development efforts in the field of diabetes and metabolic disorders.

Introduction

Glibenclamide is a widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes mellitus.[1] Following administration, it is extensively metabolized in the liver, primarily by CYP2C9, into two main active metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[2] Both metabolites exhibit hypoglycemic properties by stimulating insulin (B600854) secretion from pancreatic β-cells.[3][4] Understanding the specific mechanism of action of these metabolites, particularly this compound, is crucial for a comprehensive understanding of glibenclamide's therapeutic and potential adverse effects, especially in contexts of prolonged action or in patients with altered metabolic or renal function.[5]

Core Mechanism of Action: Inhibition of the Pancreatic KATP Channel

The primary mechanism of action of this compound mirrors that of its parent compound, glibenclamide, which is the inhibition of the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[1][6]

The pancreatic KATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][7] The SUR1 subunit harbors the binding site for sulfonylureas and their active metabolites.

The binding of this compound to the SUR1 subunit induces a conformational change in the KATP channel complex, leading to its closure.[6] This inhibition of potassium efflux from the β-cell results in the depolarization of the cell membrane. The subsequent opening of voltage-dependent calcium channels triggers an influx of extracellular calcium ions. The elevated intracellular calcium concentration is the primary stimulus for the exocytosis of insulin-containing granules, leading to an increase in insulin secretion into the bloodstream.[1][6]

Signaling Pathway Diagram

G cluster_0 This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP Channel KATP Channel SUR1->KATP Channel Part of Kir6.2 Kir6.2 Kir6.2->KATP Channel Part of Membrane Depolarization Membrane Depolarization KATP Channel->Membrane Depolarization Inhibition leads to Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Membrane Depolarization->Voltage-gated Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Opens Insulin Granule Exocytosis Insulin Granule Exocytosis Ca2+ Influx->Insulin Granule Exocytosis Triggers Insulin Secretion Insulin Secretion Insulin Granule Exocytosis->Insulin Secretion Results in

Mechanism of this compound on Insulin Secretion.

Quantitative Pharmacodynamic Data

CompoundCEss50 (ng/mL)Emax (% Blood Glucose Reduction)Mean Blood Glucose Reduction (% AUC 0-5h)[3][4]
This compound (M2) 3727%12.5 ± 2.3%
4-trans-Hydroxyglibenclamide (M1) 2340%18.2 ± 3.3%
Glibenclamide (intravenous) 10856%19.9 ± 2.1%
Glibenclamide (oral) --23.8 ± 1.2%

CEss50: Steady-state serum concentration at 50% of maximal effect. A lower value indicates higher potency. Emax: Maximum observed effect. % AUC: Percent of area under the curve.

These data indicate that this compound is more potent than the parent drug glibenclamide in vivo, as evidenced by a lower CEss50 value. However, its maximal hypoglycemic effect (Emax) is less pronounced.

Detailed Experimental Protocols

The characterization of the mechanism of action of sulfonylureas and their metabolites relies on established in-vitro and in-vivo methodologies.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to its receptor. For this compound, this would involve assessing its ability to displace a radiolabeled ligand, such as [³H]glibenclamide, from the SUR1 subunit of the KATP channel expressed in a suitable cell line (e.g., HEK293 cells).

General Protocol Outline:

  • Membrane Preparation: Cells expressing the KATP channel (SUR1/Kir6.2) are harvested and homogenized to isolate the cell membranes.

  • Incubation: A fixed concentration of [³H]glibenclamide is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The radioactivity of the membrane-bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

G cluster_0 Cell Culture (SUR1/Kir6.2 expressing) Cell Culture (SUR1/Kir6.2 expressing) Membrane Preparation Membrane Preparation Cell Culture (SUR1/Kir6.2 expressing)->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation + [3H]glibenclamide + this compound Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Scintillation Counting->Data Analysis (IC50/Ki) G cluster_0 Isolate Pancreatic β-cells Isolate Pancreatic β-cells Giga-seal Formation Giga-seal Formation Isolate Pancreatic β-cells->Giga-seal Formation Whole-cell/Inside-out Configuration Whole-cell/Inside-out Configuration Giga-seal Formation->Whole-cell/Inside-out Configuration Activate KATP Channels Activate KATP Channels Whole-cell/Inside-out Configuration->Activate KATP Channels Apply this compound Apply this compound Activate KATP Channels->Apply this compound Record K+ Current Record K+ Current Apply this compound->Record K+ Current Data Analysis (IC50) Data Analysis (IC50) Record K+ Current->Data Analysis (IC50)

References

The Pharmacological Profile of 3-cis-Hydroxyglibenclamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3-cis-Hydroxyglibenclamide (B13724726), an active metabolite of the second-generation sulfonylurea, glibenclamide. Glibenclamide is widely prescribed for the management of type 2 diabetes mellitus, and its metabolites are known to contribute to its therapeutic and adverse effects. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also provided to support further research and drug development efforts in this area.

Introduction

Glibenclamide, also known as glyburide (B1671678), is a potent oral hypoglycemic agent that stimulates insulin (B600854) secretion from pancreatic β-cells.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into two main active metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[2][3] These metabolites, particularly M2, exhibit significant hypoglycemic activity and contribute to the overall pharmacological effect of the parent drug.[4] Understanding the distinct pharmacological profile of this compound is crucial for a complete comprehension of glibenclamide's therapeutic window and potential for adverse effects, such as prolonged hypoglycemia.

Mechanism of Action

Like its parent compound, this compound exerts its primary pharmacological effect by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[4]

K-ATP Channel Inhibition

The K-ATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four sulfonylurea receptor 1 (SUR1) subunits that regulate channel activity.[5] In the resting state, these channels are open, allowing potassium ion efflux and maintaining the hyperpolarized state of the β-cell membrane.

This compound, like other sulfonylureas, binds to the SUR1 subunit of the K-ATP channel. This binding event induces a conformational change in the channel complex, leading to its closure. The closure of K-ATP channels inhibits the outward flow of potassium ions, causing a depolarization of the β-cell membrane.

Insulin Secretion Cascade

The membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of extracellular calcium ions leads to a rise in intracellular calcium concentration. This increase in cytosolic calcium is a critical signal for the exocytosis of insulin-containing secretory granules, resulting in the release of insulin into the bloodstream.

Metabolite This compound SUR1 Sulfonylurea Receptor 1 (SUR1) Metabolite->SUR1 Binds to KATP K-ATP Channel SUR1->KATP Inhibits K_efflux K+ Efflux KATP->K_efflux Blocks Depolarization Membrane Depolarization K_efflux->Depolarization Maintains Hyperpolarization VDCC Voltage-Dependent Ca2+ Channels Depolarization->VDCC Opens Ca_influx Ca2+ Influx VDCC->Ca_influx Mediates Ca_intracellular ↑ Intracellular [Ca2+] Ca_influx->Ca_intracellular Leads to Insulin_Vesicles Insulin Vesicles Ca_intracellular->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Figure 1: Signaling pathway of this compound-induced insulin secretion.

Pharmacological Data

Pharmacodynamics

The pharmacodynamic properties of this compound have been investigated in humans, revealing its significant contribution to the glucose-lowering effect of glibenclamide.[4]

ParameterThis compound (M2)4-trans-Hydroxyglibenclamide (M1)Glibenclamide (Gb)Reference
CEss50 (ng/mL) 3723108[4]
kEO (h⁻¹) 0.4790.1781.59[4]
Emax (%) 274056[4]
CEss50: Steady-state serum concentration producing 50% of the maximal effect; kEO: Elimination rate constant from the effect site; Emax: Maximum observed effect (percent blood glucose reduction).
Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy subjects, highlighting differences in its distribution and clearance compared to the parent drug.[6]

ParameterThis compound (M2)4-trans-Hydroxyglibenclamide (M1)Glibenclamide (Gb)Reference
Volume of Distribution (Vd) (L) 15.5 ± 5.520.8 ± 8.47.44 ± 1.53 (IV)[6]
Total Clearance (CL) (L/h) 10.4 ± 1.311.9 ± 1.74.42 ± 0.56 (IV)[6]
Renal Clearance (CLr) (L/h) 8.6 ± 1.613.5 ± 3.7-[6]
Data are presented as mean ± SD.

Experimental Protocols

Quantification of this compound by HPLC

This protocol provides a general framework for the determination of glibenclamide and its metabolites in biological matrices.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Serum/Plasma Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto HPLC System Reconstitution->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV or Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 2: General workflow for HPLC-based quantification of glibenclamide metabolites.

Methodology:

  • Sample Preparation: Biological samples (serum or plasma) are subjected to a liquid-liquid or solid-phase extraction to isolate the analytes from matrix components.

  • Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. An isocratic or gradient mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate the parent drug and its metabolites.

  • Detection: The eluted compounds are detected using a UV detector at a specific wavelength (e.g., 230 nm) or by mass spectrometry for higher sensitivity and specificity.

  • Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated with known concentrations of the analyte.

In Vitro Insulin Secretion Assay

This assay is used to assess the direct effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Methodology:

  • Cell Culture: Pancreatic β-cells are cultured under standard conditions.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

  • Stimulation: The cells are then incubated with a buffer containing a stimulatory concentration of glucose in the presence or absence of this compound.

  • Sample Collection: The supernatant is collected at the end of the incubation period.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Off-Target Effects

While specific off-target screening for this compound is not extensively reported in the literature, the parent compound, glibenclamide, is known to interact with sulfonylurea receptors in other tissues, such as the heart (SUR2A) and smooth muscle (SUR2B). This can lead to cardiovascular side effects.[5] It is plausible that this compound may also exhibit some activity at these off-target sites, but further investigation is required to determine its selectivity profile.

Conclusion

This compound is a pharmacologically active metabolite of glibenclamide that significantly contributes to the glucose-lowering effects of the parent drug. Its distinct pharmacokinetic and pharmacodynamic profile, characterized by a lower CEss50 and a longer elimination half-life from the effect site compared to glibenclamide, underscores its importance in the overall therapeutic and toxicological profile of glibenclamide therapy. Further research is warranted to fully elucidate its binding affinity to the SUR1 receptor, its detailed downstream signaling pathways, and its potential off-target effects. This knowledge will be invaluable for the development of safer and more effective therapeutic strategies for the management of type 2 diabetes.

References

The Biological Activity of 3-cis-Hydroxyglibenclamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cis-Hydroxyglibenclamide (B13724726) is one of the two major active metabolites of the second-generation sulfonylurea antidiabetic drug, glibenclamide (also known as glyburide).[1][2] While glibenclamide has been a cornerstone in the management of type 2 diabetes for decades, a comprehensive understanding of its metabolites is crucial for a complete picture of its therapeutic and potential adverse effects. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its mechanism of action, potency, and the experimental methodologies used for its characterization.

Mechanism of Action: Modulating Insulin (B600854) Secretion

The primary biological activity of this compound is its ability to stimulate insulin secretion from pancreatic β-cells, thereby exerting a hypoglycemic effect.[1] This action is mediated through its interaction with the ATP-sensitive potassium (KATP) channels in the β-cell membrane.

The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. In the resting state, these channels are open, allowing potassium ions to flow out of the cell and maintaining a hyperpolarized membrane potential.

Similar to its parent compound, this compound is believed to bind to the SUR1 subunit of the KATP channel. This binding event induces a conformational change in the channel complex, leading to its closure. The resulting decrease in potassium efflux causes the β-cell membrane to depolarize. This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium concentration is the key signal that initiates the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.

G Signaling Pathway of this compound in Pancreatic β-Cells Metabolite This compound SUR1 SUR1 Subunit (Sulfonylurea Receptor 1) Metabolite->SUR1 Binds to KATP KATP Channel SUR1->KATP Induces closure of K_efflux K+ Efflux KATP->K_efflux Inhibits Depolarization Membrane Depolarization K_efflux->Depolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Triggers Insulin_secretion Increased Insulin Secretion Insulin_exocytosis->Insulin_secretion Results in

Signaling Pathway of this compound

Quantitative Pharmacodynamic Parameters

A clinical study in healthy human subjects has provided valuable quantitative data on the hypoglycemic effect of this compound following intravenous administration. These parameters offer insights into its potency and efficacy compared to its parent compound.

ParameterThis compound (M2)Glibenclamide (Gb)Reference
CEss50 (ng/mL) 37108[2]
Emax (%) 2756[2]
Equilibration Half-life (kE0-HL) (h) 1.40.44[2]

CEss50 : The steady-state serum concentration required to produce 50% of the maximal effect. A lower CEss50 value indicates higher potency. The data suggests that this compound is more potent than glibenclamide at the target site, although its overall maximal effect is lower.

Emax : The maximal blood glucose reduction observed. This represents the efficacy of the compound. This compound has a lower maximal effect compared to glibenclamide.

Equilibration Half-life (kE0-HL) : The time it takes for the concentration in the effect compartment to reach 50% of the steady-state concentration. This parameter reflects the delay between changes in plasma concentration and the observed effect.

Detailed Experimental Protocols

The characterization of the biological activity of this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

KATP Channel Activity Assay (Electrophysiology)

This protocol describes the use of the patch-clamp technique to directly measure the effect of this compound on KATP channel activity in isolated pancreatic β-cells or a suitable cell line expressing the channel.

Objective: To determine if this compound directly inhibits KATP channels.

Materials:

  • Isolated pancreatic islets or insulin-secreting cell line (e.g., MIN6)

  • Collagenase P

  • Culture medium (e.g., RPMI-1640)

  • Extracellular (bath) solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.4 with KOH.

  • Intracellular (pipette) solution containing (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 1 CaCl2, 10 EGTA, pH 7.2 with KOH.

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Isolate pancreatic islets by collagenase digestion or culture the insulin-secreting cell line. Prepare a single-cell suspension.

  • Patch-Clamp Recording:

    • Use the inside-out patch configuration to expose the intracellular face of the membrane to the bath solution.

    • Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Excise the membrane patch.

    • Hold the membrane potential at a constant voltage (e.g., -60 mV).

  • Application of this compound:

    • Perfuse the excised patch with the extracellular solution to record baseline KATP channel activity.

    • Apply increasing concentrations of this compound to the bath solution.

    • Record channel activity at each concentration.

  • Data Analysis:

    • Measure the channel open probability (NPo) at each concentration.

    • Plot the percentage inhibition of channel activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G Workflow for KATP Channel Activity Assay cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_application Compound Application & Data Acquisition cluster_analysis Data Analysis Islet_Isolation Islet Isolation or Cell Culture Single_Cell Single-Cell Suspension Islet_Isolation->Single_Cell Seal_Formation Giga-Seal Formation Single_Cell->Seal_Formation Patch_Excision Inside-Out Patch Excision Seal_Formation->Patch_Excision Baseline_Recording Baseline KATP Activity Recording Patch_Excision->Baseline_Recording Compound_Application Apply this compound (Concentration Gradient) Baseline_Recording->Compound_Application Record_Activity Record Channel Activity Compound_Application->Record_Activity Measure_NPo Measure Channel Open Probability (NPo) Record_Activity->Measure_NPo Dose_Response Plot Dose-Response Curve Measure_NPo->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Workflow for KATP Channel Activity Assay
In Vitro Insulin Secretion Assay

This assay measures the amount of insulin released from isolated pancreatic islets in response to this compound.

Objective: To quantify the insulinotropic effect of this compound.

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer bicarbonate (KRB) buffer supplemented with 0.1% BSA and different glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).

  • This compound stock solution (in DMSO)

  • Insulin immunoassay kit (e.g., ELISA or RIA)

Procedure:

  • Islet Preparation: Isolate pancreatic islets and allow them to recover overnight in culture.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with a low glucose concentration for 1-2 hours to establish a basal insulin secretion rate.

  • Incubation:

    • Transfer groups of islets to tubes containing KRB buffer with low glucose and various concentrations of this compound.

    • Include positive (e.g., high glucose or glibenclamide) and negative (low glucose with vehicle) controls.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Collection: At the end of the incubation, collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin immunoassay.

  • Data Analysis:

    • Normalize insulin secretion to the number of islets or total protein/DNA content.

    • Plot the insulin secretion against the this compound concentration.

    • Determine the EC50 value from the dose-response curve.

In Vivo Hypoglycemic Effect Assessment

This protocol outlines the measurement of the blood glucose-lowering effect of this compound in an animal model.

Objective: To evaluate the in vivo hypoglycemic activity of this compound.

Materials:

  • Animal model (e.g., healthy male Wistar rats or a diabetic mouse model)

  • This compound formulation for administration (e.g., dissolved in a suitable vehicle for oral or intravenous administration)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillaries)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals to the experimental conditions and fast them overnight with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level (time 0) from the tail vein.

  • Compound Administration: Administer a single dose of this compound or vehicle to the respective groups of animals.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours) post-administration.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the blood glucose-time profile.

    • Determine the percentage reduction in blood glucose compared to the vehicle control group.

Conclusion

This compound is a biologically active metabolite of glibenclamide that contributes to the overall hypoglycemic effect of the parent drug. Its mechanism of action involves the closure of KATP channels in pancreatic β-cells, leading to increased insulin secretion. While it appears to be more potent than glibenclamide at the molecular target, its maximal glucose-lowering effect is less pronounced. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and other sulfonylurea metabolites, which is essential for a comprehensive understanding of their pharmacology and for the development of safer and more effective antidiabetic therapies.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-cis-Hydroxyglibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cis-Hydroxyglibenclamide, a primary active metabolite of the widely-used anti-diabetic drug, glibenclamide (glyburide). This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and summarizes key quantitative data.

Introduction

Glibenclamide is a second-generation sulfonylurea that effectively lowers blood glucose levels by stimulating insulin (B600854) secretion from pancreatic β-cells.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several hydroxylated metabolites.[2] Among these, this compound (M2b metabolite) is pharmacologically active, exhibiting approximately 50% of the hypoglycemic activity of the parent compound.[3] Understanding the synthesis and properties of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of glibenclamide, as well as for the development of new anti-diabetic agents.

Synthesis of this compound

While this compound is commercially available as a reference standard, a detailed, publicly available protocol for its de novo chemical synthesis is not extensively documented. The following represents a plausible and chemically sound synthetic approach based on established organic chemistry principles and the known synthesis of glibenclamide.

The proposed synthesis involves two main stages:

  • Preparation of the key intermediate: 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.

  • Synthesis of cis-3-hydroxycyclohexyl isocyanate and its subsequent reaction with the sulfonamide intermediate.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (I)

  • Step 1: Synthesis of N-(2-Phenylethyl)-5-chloro-2-methoxybenzamide (E)

    • To a solution of 2-phenylethylamine in a suitable solvent (e.g., dichloromethane), add triethylamine.

    • Cool the mixture in an ice bath and add a solution of 5-chloro-2-methoxybenzoyl chloride in dichloromethane (B109758) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.

  • Step 2: Synthesis of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonyl chloride (G)

    • Add N-(2-phenylethyl)-5-chloro-2-methoxybenzamide portion-wise to an excess of chlorosulfonic acid at 0°C.

    • Stir the mixture at this temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Step 3: Synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (I)

    • Dissolve the sulfonyl chloride from the previous step in a suitable solvent like acetone (B3395972).

    • Add this solution dropwise to a stirred, cooled (0°C) concentrated aqueous ammonia (B1221849) solution.

    • Stir the mixture for several hours at room temperature.

    • Remove the acetone under reduced pressure and collect the precipitate by filtration.

    • Wash the solid with water and dry to obtain the desired sulfonamide intermediate.

Protocol 2.2.2: Synthesis of this compound (M)

  • Step 1: Preparation of cis-3-hydroxycyclohexyl isocyanate (L)

    • cis-3-Aminocyclohexanol can be synthesized via stereoselective methods.

    • React cis-3-aminocyclohexanol with a phosgene (B1210022) equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., toluene) to yield cis-3-hydroxycyclohexyl isocyanate.

  • Step 2: Condensation to form this compound (M)

    • Dissolve 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (I) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a base, such as potassium tert-butoxide, to the solution.

    • Add a solution of cis-3-hydroxycyclohexyl isocyanate (L) in DMF dropwise at 0-5°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

    • Pour the reaction mixture into dilute acid (e.g., 1N HCl) at low temperature to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₃H₂₈ClN₃O₆S[4]
Molecular Weight 510.00 g/mol [3]
CAS Number 23074-02-4[3]
Appearance White to off-white powder[3]
Melting Point 191-193°C[3]
Solubility Slightly soluble in DMSO and methanol (B129727)[3]
Purity (by HPLC) ≥97%[3]

Analytical Characterization Workflow

Analytical_Workflow Start Synthesized this compound HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Start->NMR MS Mass Spectrometry (MS) Start->MS Purity Purity Assessment (≥97%) HPLC->Purity Identity Structural Confirmation NMR->Identity Mass Molecular Weight Confirmation MS->Mass Final Characterized Compound Purity->Final Identity->Final Mass->Final

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Characterization

Protocol 3.3.1: High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM, pH 3.5) in a ratio of approximately 60:40 (v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm or 300 nm.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like methanol to a concentration of approximately 100 µg/mL.

  • Procedure: Inject a suitable volume (e.g., 20 µL) of the sample solution into the HPLC system. Record the chromatogram and calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Protocol 3.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.

  • ¹H NMR: Acquire the proton NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons, the ethyl bridge, the cyclohexyl ring protons (including the proton on the carbon bearing the hydroxyl group), and the amide and urea (B33335) protons.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts should be in the expected regions for the different functional groups.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments can be performed.

Protocol 3.3.3: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Procedure: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode. The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 510.1 or the deprotonated molecule [M-H]⁻ at m/z 508.1, consistent with the molecular formula C₂₃H₂₈ClN₃O₆S.

Signaling Pathway

As an active metabolite of glibenclamide, this compound is understood to exert its hypoglycemic effect through the same mechanism as the parent drug. This involves the regulation of insulin secretion in pancreatic β-cells.

Signaling_Pathway Metabolite This compound SUR1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell Metabolite->SUR1 Binds to KATP ATP-sensitive K+ Channel (KATP) SUR1->KATP Induces closure of Depolarization Membrane Depolarization KATP->Depolarization Leads to CaChannel Voltage-gated Ca2+ Channel Depolarization->CaChannel Opens CaInflux Ca2+ Influx CaChannel->CaInflux Allows InsulinVesicles Insulin-containing Vesicles CaInflux->InsulinVesicles Triggers fusion of InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Results in

Caption: Mechanism of action of this compound in pancreatic β-cells.

The binding of this compound to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel on the pancreatic β-cell membrane, leads to the closure of these channels. The resulting decrease in potassium efflux causes depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions. The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, thereby increasing insulin release into the bloodstream.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic pathway offers a viable route for its preparation in a laboratory setting. The detailed characterization protocols are essential for verifying the identity and purity of the synthesized compound, ensuring its suitability for further pharmacological and metabolic research. A thorough understanding of this active metabolite is critical for advancing our knowledge of glibenclamide's clinical pharmacology and for the broader field of diabetes drug development.

References

Elucidation of the 3-cis-Hydroxyglibenclamide Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 3-cis-hydroxyglibenclamide (B13724726), a principal active metabolite of the widely prescribed anti-diabetic drug, glibenclamide (glyburide). A meticulous examination of its chemical architecture is paramount for understanding its pharmacological and toxicological profiles. This document outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), that are pivotal in confirming the metabolite's molecular formula, connectivity, and stereochemistry. Detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows are presented to offer a complete guide for researchers in the field.

Introduction

Glibenclamide, a second-generation sulfonylurea, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into two major hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[1] Both of these metabolites exhibit hypoglycemic activity by stimulating insulin (B600854) secretion from pancreatic β-cells.[2][3] The precise characterization of these metabolites is crucial for a thorough understanding of the drug's overall efficacy and safety profile. This guide focuses on the structure elucidation of this compound, detailing the analytical journey from isolation to the definitive confirmation of its three-dimensional structure.

Molecular Structure and Physicochemical Properties

The fundamental identification of this compound begins with the determination of its basic physicochemical properties.

PropertyValueSource
Molecular Formula C₂₃H₂₈ClN₃O₆S[4]
Molecular Weight 510.00 g/mol [4]
CAS Number 23074-02-4[4]
Appearance White to off-white powder-
Melting Point 191-193°C-
Solubility Slightly soluble in DMSO and methanol (B129727)-

Key Experimental Protocols for Structure Elucidation

The definitive structure of this compound is elucidated through a combination of sophisticated analytical techniques. The general workflow for this process is outlined below.

G General Workflow for Structure Elucidation cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Isolation Isolation from in vitro metabolism or synthesis Purification Purification by HPLC Isolation->Purification MS Mass Spectrometry (HRMS, MS/MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D NMR) MS->NMR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the isolation, analysis, and structure confirmation of this compound.

Isolation and Purification

Protocol: High-Performance Liquid Chromatography (HPLC)

A standard protocol for the analytical separation of glibenclamide and its metabolites would involve reverse-phase HPLC.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Plasma or urine samples are typically prepared by protein precipitation with acetonitrile, followed by centrifugation and filtration of the supernatant.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition, while tandem mass spectrometry (MS/MS) provides information about the molecular structure through fragmentation patterns.

Protocol: LC-MS/MS Analysis

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan MS and product ion scans of the precursor ion.

Expected High-Resolution Mass Spectrometry Data

AdductCalculated m/z
[M+H]⁺510.1460
[M+Na]⁺532.1279
[M+K]⁺548.1018

Hypothetical MS/MS Fragmentation

The fragmentation of this compound would likely involve cleavage at the sulfonylurea and amide bonds.

G Hypothetical MS/MS Fragmentation of this compound cluster_frags parent [M+H]⁺ m/z 510.1 frag1 Loss of hydroxycyclohexyl isocyanate m/z 367.1 parent->frag1 - C₇H₁₁NO₂ frag2 Cleavage of amide bond m/z 170.1 parent->frag2 - C₁₆H₁₇ClN₂O₄S frag3 Hydroxycyclohexyl fragment m/z 116.1 parent->frag3 - C₁₆H₁₈ClN₃O₅S

Caption: Predicted major fragmentation pathways for protonated this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of atoms and the stereochemistry.

Protocol: NMR Sample Preparation and Analysis

  • Sample: 5-10 mg of purified this compound.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Spectrometer: 500 MHz or higher field strength.

  • Experiments:

    • ¹H NMR for proton chemical shifts and coupling constants.

    • ¹³C NMR for carbon skeleton information.

    • 2D NMR (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

    • NOESY or ROESY to determine through-space proton proximities, which is critical for stereochemical assignment.

Hypothetical ¹H NMR Data (in DMSO-d₆)

Proton AssignmentChemical Shift (ppm)MultiplicityJ (Hz)
Aromatic Protons7.0 - 8.5m-
-NH- (amide)~8.7t~5.5
-NH- (sulfonylurea)~7.8d~8.0
-NH- (cyclohexyl)~6.5d~7.5
-OCH₃~3.9s-
H-3 (cyclohexyl)~3.5m-
-CH₂-CH₂-2.8 - 3.5m-
Cyclohexyl Protons1.0 - 2.0m-

Hypothetical ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentChemical Shift (ppm)
C=O (amide)~165
C=O (sulfonylurea)~153
Aromatic Carbons110 - 160
C-3 (cyclohexyl)~70
-OCH₃~56
-CH₂-CH₂-~35, ~40
Cyclohexyl Carbons20 - 40

Stereochemistry Determination

The "cis" designation in this compound refers to the relative orientation of the hydroxyl group and the sulfonylurea moiety on the cyclohexyl ring. This is a critical aspect of the structure that significantly influences its biological activity.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOESY or ROESY experiments are instrumental in determining the stereochemistry. An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. For this compound, a key NOE would be expected between the proton on the carbon bearing the hydroxyl group (H-3) and the proton on the carbon attached to the nitrogen of the sulfonylurea (H-1). In the cis isomer, these protons are on the same side of the ring, leading to a detectable NOE. In the trans isomer, they would be on opposite sides and too far apart to produce a significant NOE.

G NOE Confirmation of cis-Stereochemistry cluster_cis cis-Isomer cluster_trans trans-Isomer (No significant NOE between H1 and H3) H1_cis H H3_cis H H1_cis->H3_cis Strong NOE OH_cis OH R_cis R H1_trans H H3_trans H OH_trans OH R_trans R

Caption: Simplified representation of the key NOE interaction expected for the cis-isomer.

Signaling Pathway

Like its parent compound, this compound exerts its hypoglycemic effect by modulating the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[5][6]

G Mechanism of Action of this compound Metabolite This compound SUR1 SUR1 Subunit of KATP Channel Metabolite->SUR1 Binds to KATP_channel KATP Channel Closure SUR1->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_release Insulin Secretion Ca_influx->Insulin_release

Caption: Signaling pathway for insulin secretion stimulated by this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. The combination of mass spectrometry for molecular weight and fragmentation information, and comprehensive 1D and 2D NMR spectroscopy for connectivity and stereochemical assignment, provides an unambiguous confirmation of its structure. This detailed understanding is fundamental for further pharmacological and toxicological assessments, contributing to the safe and effective use of glibenclamide in the treatment of type 2 diabetes.

References

Pharmacokinetic Profile of 3-cis-Hydroxyglibenclamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibenclamide, a potent second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy is attributed to its ability to stimulate insulin (B600854) secretion from pancreatic β-cells. Following administration, glibenclamide undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, resulting in the formation of two major metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-Hydroxyglibenclamide (M2). Emerging evidence indicates that these metabolites, particularly this compound, are not inert but possess significant hypoglycemic activity.[1] This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.

Pharmacokinetic Properties

This compound is an active metabolite of glibenclamide that contributes to the overall glucose-lowering effect of the parent drug.[1] Its pharmacokinetic profile has been investigated following the administration of glibenclamide and, in some studies, directly via intravenous administration to elucidate its intrinsic properties.

Absorption

As a metabolite, the appearance of this compound in the systemic circulation is dependent on the absorption and subsequent metabolism of the parent compound, glibenclamide. Following oral administration of glibenclamide, this compound is formed in the liver and then enters the bloodstream.

Distribution

Studies involving the intravenous administration of this compound to healthy subjects have provided data on its distribution characteristics.

Metabolism and Excretion

This compound is a product of the metabolism of glibenclamide. Limited information is available regarding its further metabolism. The primary route of elimination for glibenclamide and its metabolites is through both renal and biliary excretion.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Healthy Subjects

ParameterValueUnitReference
Steady-state serum concentration for 50% of maximal effect (CEss50)37ng/mL[1]
Elimination rate constant from the effect site (kEO)0.479h⁻¹[1]
Equilibration half-life at the effect site (t½ kEO)1.4h[1]

Table 2: Peak Serum Concentrations of this compound after Oral Glibenclamide Administration in Patients with Normal and Impaired Renal Function

Patient GroupPeak Serum Value (Cmax)UnitReference
Impaired Renal Function7 - 22ng/mL
Normal Renal Function<5 - 18ng/mL

Signaling Pathway

The hypoglycemic effect of glibenclamide and its active metabolites is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells. While direct binding studies for this compound are not extensively reported, its activity strongly suggests a similar mechanism of action to its parent compound. The binding of the sulfonylurea to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel leads to channel closure. This, in turn, causes membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.

Glibenclamide_Signaling_Pathway cluster_beta_cell Pancreatic β-cell Metabolism Glucose Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP K_ATP ATP-sensitive K+ Channel (K-ATP) ATP->K_ATP Inhibition Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers Glibenclamide Glibenclamide / this compound Glibenclamide->K_ATP Inhibition

Glibenclamide/3-cis-Hydroxyglibenclamide signaling pathway in pancreatic β-cells.

Experimental Protocols

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique employed.

Protocol: Quantification of this compound in Human Plasma by HPLC-UV

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of plasma sample in a polypropylene (B1209903) tube, add a suitable internal standard (e.g., another sulfonylurea like glipizide).

  • Vortex mix for 30 seconds.

  • Add 5.0 mL of an organic extraction solvent (e.g., a mixture of n-hexane and dichloromethane).

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix for 1 minute.

  • Inject a defined volume (e.g., 50 µL) into the HPLC system.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection: UV detector set at a wavelength of approximately 230 nm.

  • Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

HPLC_Workflow Plasma_Sample Plasma Sample (+ Internal Standard) LLE Liquid-Liquid Extraction Plasma_Sample->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (~230 nm) Separation->Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) Detection->Data_Analysis

Experimental workflow for HPLC-UV analysis of this compound.

Conclusion

This compound is a pharmacologically active metabolite of glibenclamide that plays a role in the overall therapeutic effect of the parent drug. Understanding its pharmacokinetic properties is essential for a complete comprehension of glibenclamide's action and for the development of new therapeutic strategies in the management of type 2 diabetes. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Further studies are warranted to fully elucidate the complete pharmacokinetic profile and the precise molecular interactions of this compound.

References

The Insulinotropic Effects of 3-cis-Hydroxyglibenclamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic action is primarily mediated by the stimulation of insulin (B600854) secretion from pancreatic β-cells. Following administration, glibenclamide is extensively metabolized in the liver into two major metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2). While initially considered less active, studies have demonstrated that these metabolites, including this compound, possess hypoglycemic properties by promoting insulin release. This technical guide provides a comprehensive overview of the current understanding of the effects of this compound on insulin secretion, its underlying mechanisms, and detailed experimental protocols to facilitate further research in this area.

Introduction

Sulfonylureas exert their insulinotropic effect by binding to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This binding leads to the closure of the KATP channels, causing membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules. The metabolism of glibenclamide into active metabolites has significant clinical implications, particularly in patients with impaired renal function where accumulation of these metabolites can occur. This guide focuses specifically on the 3-cis-hydroxy metabolite (M2) and its role in insulin secretion.

Quantitative Data on the Effect of this compound on Insulin Secretion and Blood Glucose

CompoundAdministration RouteDosePrimary OutcomeResultCitation
This compound (M2) Intravenous3.5 mgBlood Glucose Reduction (AUC 0-5h)12.5 ± 2.3% [1][2]
4-trans-hydroxy-glibenclamide (M1)Intravenous3.5 mgBlood Glucose Reduction (AUC 0-5h)18.2 ± 3.3%[1][2]
Glibenclamide (Gb)Intravenous3.5 mgBlood Glucose Reduction (AUC 0-5h)19.9 ± 2.1%[1][2]
Glibenclamide (Gb)Oral3.5 mgBlood Glucose Reduction (AUC 0-5h)23.8 ± 1.2%[1][2]
PlaceboIntravenous-Blood Glucose Reduction (AUC 0-5h)-[1][2]

Table 1: In vivo effects of this compound and related compounds on blood glucose in healthy subjects.

In the same study, intravenous administration of 3.5 mg of this compound resulted in a significant increase in serum insulin levels, confirming its insulin-releasing effect.[1][2]

Mechanism of Action: The KATP Channel Pathway

The primary mechanism of action for sulfonylureas, including their active metabolites, is the inhibition of the KATP channel in pancreatic β-cells.

KATP_Channel_Pathway This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_Channel_Closure KATP_Channel_Closure SUR1->KATP_Channel_Closure Induces Membrane_Depolarization Membrane_Depolarization KATP_Channel_Closure->Membrane_Depolarization Ca_Influx Ca_Influx Membrane_Depolarization->Ca_Influx Opens Voltage-gated Ca²⁺ channels Insulin_Exocytosis Insulin_Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Mechanism of this compound on Insulin Secretion.

This pathway illustrates that this compound, like its parent compound, is expected to bind to the SUR1 subunit of the KATP channel. This interaction inhibits the channel's activity, leading to a cascade of events that culminates in the secretion of insulin.

Detailed Experimental Protocols

To facilitate further investigation into the direct effects of this compound, the following detailed experimental protocols are provided. These are adapted from established methods for studying glibenclamide and can be specifically applied to its metabolite.

In Vitro Insulin Secretion from Isolated Pancreatic Islets

This protocol details a static incubation method to quantify insulin secretion from isolated pancreatic islets in response to this compound.

Materials:

  • Isolated pancreatic islets (e.g., from mouse, rat, or human donor)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

  • Multi-well plates (24-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Islet Preparation: After isolation, allow islets to recover in culture medium for at least 1 hour.

  • Pre-incubation: Hand-pick islets of similar size and place 5-10 islets per well of a 24-well plate containing KRB with 2.8 mM glucose. Pre-incubate for 60 minutes at 37°C to allow insulin secretion to return to a basal level.

  • Static Incubation: Carefully remove the pre-incubation buffer and replace it with fresh KRB buffer containing:

    • Control (basal): 2.8 mM glucose + vehicle (DMSO)

    • Control (stimulated): 16.7 mM glucose + vehicle (DMSO)

    • Test conditions: 16.7 mM glucose + varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM)

  • Incubate for 60 minutes at 37°C.

  • Sample Collection: Collect the supernatant from each well for insulin measurement.

  • Insulin Assay: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express insulin secretion as a fold-change over the basal control. Plot the dose-response curve and calculate the EC50 value for this compound.

Insulin_Secretion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets Pre_Incubation Pre-incubate Islets (2.8 mM Glucose) Islet_Isolation->Pre_Incubation Static_Incubation Static Incubation with This compound Pre_Incubation->Static_Incubation Sample_Collection Collect Supernatant Static_Incubation->Sample_Collection Insulin_ELISA Measure Insulin (ELISA) Sample_Collection->Insulin_ELISA Data_Analysis Analyze Data (Dose-Response, EC50) Insulin_ELISA->Data_Analysis Patch_Clamp_Workflow Cell_Prep Prepare Pancreatic β-cells Patch_Config Establish Patch-Clamp (Whole-cell / Inside-out) Cell_Prep->Patch_Config Channel_Activation Activate KATP Channels Patch_Config->Channel_Activation Drug_Application Apply this compound Channel_Activation->Drug_Application Data_Recording Record KATP Currents Drug_Application->Data_Recording Data_Analysis Analyze Inhibition (Dose-Response, IC50) Data_Recording->Data_Analysis

References

Methodological & Application

Application Note: Quantification of 3-cis-Hydroxyglibenclamide in Human Serum and Urine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-cis-Hydroxyglibenclamide, a primary metabolite of the antidiabetic drug glibenclamide, in human serum and urine. The method involves a liquid-liquid extraction procedure followed by isocratic separation on a C18 column with UV detection at 203 nm. This protocol provides the necessary detail for researchers to implement a reliable and reproducible method for pharmacokinetic and metabolic studies of glibenclamide.

Introduction

Glibenclamide is a potent second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. The drug is extensively metabolized in the liver to two main hydroxylated metabolites, 4-trans-hydroxyglibenclamide and this compound. The quantification of these metabolites, particularly this compound, is crucial for understanding the pharmacokinetics, metabolism, and overall therapeutic and potential toxic effects of the parent drug. This document provides a detailed protocol for the determination of this compound in biological matrices using HPLC with UV detection.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Glibenclamide reference standard

  • Internal Standard (IS) - A suitable compound with similar chromatographic and extraction properties (e.g., a related sulfonylurea).

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Human serum and urine (drug-free)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column is recommended. A suitable example is a 5 µm, 250 x 4.6 mm column.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, adjusted to pH 3.5 with orthophosphoric acid) is typically used. The exact ratio should be optimized for best separation, with a common starting point being a 3:2 or similar ratio of the organic to aqueous phase.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection Wavelength: 203 nm[1].

  • Injection Volume: 20 µL.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1.0 mL of serum or urine sample in a centrifuge tube, add the internal standard.

  • Add 5.0 mL of an extraction solvent mixture of n-hexane and dichloromethane (1:1, v/v)[1].

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Vortex briefly to dissolve the residue.

  • Inject an aliquot (e.g., 20 µL) into the HPLC system.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare a stock solution of this compound in a suitable solvent such as methanol.

  • Prepare working standard solutions by serial dilution of the stock solution.

  • Spike drug-free serum or urine with the working standard solutions to create calibration standards at a minimum of five different concentration levels.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples using the same sample preparation procedure as the unknown samples.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an HPLC method for this compound quantification. The exact values will need to be established during method validation in your laboratory.

ParameterTypical Value
Linearity Range To be determined (e.g., 5 - 500 ng/mL)
Correlation Coefficient (r²) > 0.99
Precision (RSD%) < 15%
Accuracy (% Recovery) 85 - 115%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Retention Time Analyte and IS specific

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Serum/Urine Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (n-Hexane:Dichloromethane 1:1) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation of Organic Layer Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 203 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_parent Parent Drug cluster_metabolism Metabolism cluster_metabolites Metabolites cluster_analysis Analytical Target Glibenclamide Glibenclamide Metabolism Hepatic Metabolism (CYP450 Enzymes) Glibenclamide->Metabolism Metabolite1 4-trans-hydroxyglibenclamide Metabolism->Metabolite1 Metabolite2 This compound Metabolism->Metabolite2 Quantification Quantification by HPLC Metabolite2->Quantification

Caption: Metabolic pathway leading to this compound.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of this compound in human serum and urine. The protocol is suitable for pharmacokinetic and drug metabolism studies, offering the required sensitivity and specificity for the analysis of this key glibenclamide metabolite. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-cis-Hydroxyglibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cis-Hydroxyglibenclamide is a significant metabolite of glibenclamide (also known as glyburide), a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Accurate and sensitive quantification of glibenclamide and its metabolites, such as this compound, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Profile of this compound

ParameterValueReference
Synonyms 3-cis-Hydroxycyclohexyl glyburide (B1671678), cis-3-Hydroxyglyburide[2][3]
Molecular Formula C23H28ClN3O6S[2][3]
Molecular Weight 510.00 g/mol [2][4]
CAS Number 23074-02-4[2]

Quantitative Mass Spectrometry Analysis

The analysis of this compound is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The method relies on Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

Mass Spectrometry Parameters

While specific MRM transitions for this compound are not explicitly detailed in the provided search results, a method for glibenclamide and its five metabolites provides a strong basis.[5] Based on the structure of this compound (glibenclamide with an added hydroxyl group), the precursor ion ([M+H]+) would be approximately m/z 510.1. Predicted fragmentation data suggests potential product ions. The following table outlines the parameters for glibenclamide and its metabolites, which can be adapted and optimized for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Glibenclamide494.2369.115025
This compound (Predicted) 510.1 Optimize based on fragmentation150Optimize
Metabolite 1 (M1)510.1369.115028
Metabolite 2a (M2a)510.1387.115028
Metabolite 2b (M2b)510.1387.115028
Metabolite 3 (M3)510.1492.115025
Metabolite 4 (M4)526.1369.115030
Glibenclamide-d11 (Internal Standard)505.2380.115025

Note: The specific identity of M1-M4 as cis/trans isomers of hydroxyglibenclamide would require further characterization, but this table provides a validated starting point for method development.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is adapted from a method for the analysis of glibenclamide and its metabolites in human plasma.[5]

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Internal Standard (IS) solution (e.g., Glibenclamide-d11 in methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 12,000 x g and 4°C)

  • Sample concentrator (e.g., nitrogen evaporator) at 40°C

  • Reconstitution solution: 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and methanol (B129727) (50:50, v/v)

Procedure:

  • Pipette 400 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex for 1 minute.

  • Add 1.2 mL of acetonitrile containing 0.1% formic acid.

  • Vortex the mixture for 3 minutes to precipitate proteins.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 120 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 5.0)
Mobile Phase B Methanol
Gradient A linear gradient tailored to separate the parent drug from its metabolites. A typical starting point is 95% A, ramping to 5% A over several minutes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for specific instrument

Experimental Workflow Diagram

experimental_workflow sample Plasma Sample (400 µL) is_add Add Internal Standard (10 µL) sample->is_add ppt Protein Precipitation (1.2 mL ACN with 0.1% FA) is_add->ppt vortex1 Vortex (3 min) ppt->vortex1 centrifuge Centrifuge (12,000 x g, 15 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen, 40°C) supernatant->dry reconstitute Reconstitute (120 µL 50:50 MeOH:Buffer) dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for plasma sample preparation and analysis.

Predicted Fragmentation Pathway

A potential fragmentation pathway for this compound is initiated by the cleavage of the sulfonylurea bond.

fragmentation_pathway parent [M+H]+ m/z 510.1 frag1 [Fragment 1]+ (Loss of hydroxycyclohexyl isocyanate) parent->frag1 Collision-Induced Dissociation frag2 [Fragment 2]+ (Further fragmentation) frag1->frag2

Caption: Predicted fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated method for glibenclamide and its metabolites, which serves as a benchmark for the analysis of this compound.[5]

AnalyteLLOQ in Plasma (ng/mL)LLOQ in Urine (ng/mL)
Glibenclamide1.020.0594
Metabolites (M1-M4)0.100 - 0.1130.984 - 1.02

Conclusion

The protocols and data presented provide a comprehensive framework for the sensitive and selective mass spectrometric analysis of this compound in biological matrices. The detailed sample preparation procedure, coupled with optimized LC-MS/MS parameters, allows for accurate quantification essential for drug metabolism and pharmacokinetic studies. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.

References

Application Notes and Protocols for In Vitro Assays of 3-cis-Hydroxyglibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cis-Hydroxyglibenclamide is an active metabolite of glibenclamide (glyburide), a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus.[1][2] Glibenclamide exerts its therapeutic effect by stimulating insulin (B600854) secretion from pancreatic β-cells. This action is mediated through the binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels, leading to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.[1][3] this compound has been shown to possess hypoglycemic activity, contributing to the overall therapeutic effect of the parent drug.[1] In fact, it is known to exhibit approximately 50% of the hypoglycemic activity of glibenclamide by increasing insulin secretion.[1]

These application notes provide a comprehensive set of detailed protocols for the in vitro characterization of this compound. The assays described herein are designed to assess its metabolic stability, its effect on insulin secretion, its interaction with the KATP channel, and its potential cytotoxicity. The data generated from these assays are crucial for understanding the pharmacological and toxicological profile of this active metabolite.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described in vitro assays.

Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) 0, 5, 15, 30, 60
Concentration of this compound (µM) 1, 10, 50
% Remaining of this compound
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)

Table 2: Effect of this compound on Insulin Secretion from MIN6 Cells

TreatmentGlucose (mM)This compound (µM)Insulin Secreted (ng/mL)Fold Increase over Basal
Basal 2.801.0
Stimulated 16.70
Test Compound 16.70.1
16.71
16.710
16.750
Positive Control (Glibenclamide) 16.71
EC50 (µM)

Table 3: Competitive Binding of this compound to the SUR1 Subunit of the KATP Channel

CompetitorConcentration (nM)Specific Binding of [³H]-Glibenclamide (%)
Unlabeled Glibenclamide 0.1 - 1000
This compound 0.1 - 1000
IC50 (nM) - Glibenclamide
Ki (nM) - Glibenclamide
IC50 (nM) - this compound
Ki (nM) - this compound

Table 4: Cytotoxicity of this compound in HepG2 Cells (MTT Assay)

CompoundConcentration (µM)Cell Viability (%)
Vehicle Control 0100
This compound 1
10
50
100
500
Positive Control (Doxorubicin) 1
IC50 (µM)

Experimental Protocols

In Vitro Metabolism Assay

Objective: To determine the metabolic stability of this compound in human liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare human liver microsomes (pooled from multiple donors) at a concentration of 20 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsomes (final concentration 0.5 mg/mL), this compound (at desired concentrations, e.g., 1, 10, and 50 µM), and potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) and intrinsic clearance (CLint) using appropriate software.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the effect of this compound on insulin secretion from a pancreatic β-cell line (e.g., MIN6).

Methodology:

  • Cell Culture:

    • Culture MIN6 cells in a suitable medium (e.g., DMEM with high glucose, supplemented with FBS and β-mercaptoethanol) until they reach 80-90% confluency.

    • Seed the cells into 24-well plates and allow them to attach and grow for 48 hours.

  • Insulin Secretion Assay:

    • Wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C.

    • Aspirate the pre-incubation buffer and add fresh KRBH containing either low glucose (basal) or high glucose (e.g., 16.7 mM) with or without various concentrations of this compound or a positive control (glibenclamide).

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant (containing secreted insulin) and store at -20°C until analysis.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the fold increase in insulin secretion for each condition relative to the basal (low glucose) condition.

    • Determine the EC50 value for this compound.

KATP Channel Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of this compound to the SUR1 subunit of the KATP channel.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the SUR1 subunit (e.g., HEK293 cells).

    • Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to SUR1 (e.g., [³H]-Glibenclamide), and varying concentrations of unlabeled this compound or unlabeled glibenclamide (for competition).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Radioactivity Measurement:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of this compound on a human liver cell line (e.g., HepG2).

Methodology:

  • Cell Culture:

    • Culture HepG2 cells in a suitable medium (e.g., DMEM supplemented with FBS) until they reach the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for cytotoxicity (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizations

Glibenclamide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Glibenclamide / this compound Glibenclamide / this compound SUR1 SUR1 Glibenclamide / this compound->SUR1 Binds and Inhibits KATP_channel KATP Channel SUR1->KATP_channel Kir6_2 Kir6.2 Kir6_2->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Closure leads to VDCC Voltage-Dependent Ca²⁺ Channel Ca_influx Ca²⁺ Influx VDCC->Ca_influx Allows Depolarization->VDCC Opens Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion of mTOR mTOR Pathway Ca_influx->mTOR PKA PKA Pathway Ca_influx->PKA MEK MEK/ERK Pathway Ca_influx->MEK Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in Translation_Activation Activation of Protein Translation mTOR->Translation_Activation PKA->Translation_Activation MEK->Translation_Activation

Caption: Glibenclamide and this compound Signaling Pathway in Pancreatic β-cells.

Experimental_Workflow cluster_assays In Vitro Assays for this compound cluster_data Data Analysis and Interpretation Metabolism 1. Metabolism Assay (Human Liver Microsomes) Metabolic_Stability Metabolic Stability (t½, CLint) Metabolism->Metabolic_Stability GSIS 2. Insulin Secretion Assay (MIN6 Cells) Insulin_Secretion_Potency Insulin Secretion Potency (EC50) GSIS->Insulin_Secretion_Potency Binding 3. KATP Channel Binding (SUR1 Membranes) Binding_Affinity Binding Affinity (Ki) Binding->Binding_Affinity Cytotoxicity 4. Cytotoxicity Assay (HepG2 Cells) Toxicity_Profile Toxicity Profile (IC50) Cytotoxicity->Toxicity_Profile Pharmacological_Profile Overall Pharmacological & Toxicological Profile Metabolic_Stability->Pharmacological_Profile Insulin_Secretion_Potency->Pharmacological_Profile Binding_Affinity->Pharmacological_Profile Toxicity_Profile->Pharmacological_Profile

Caption: Experimental workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for 3-cis-Hydroxyglibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 3-cis-Hydroxyglibenclamide, a primary active metabolite of the anti-diabetic drug glibenclamide. The protocols detailed below are intended to guide researchers in investigating its mechanism of action and physiological effects, particularly concerning insulin (B600854) secretion and its interaction with ATP-sensitive potassium (K-ATP) channels.

Introduction

This compound is a major metabolite of glibenclamide, a second-generation sulfonylurea widely used in the treatment of type 2 diabetes. Like its parent compound, this compound exhibits hypoglycemic activity by stimulating insulin secretion from pancreatic β-cells[1]. This action is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell plasma membrane. The closure of these channels leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules. Understanding the specific activity of this metabolite is crucial for a complete picture of glibenclamide's therapeutic action and potential side effects.

Mechanism of Action: K-ATP Channel Inhibition

The primary molecular target of this compound, similar to other sulfonylureas, is the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits[2]. This compound is believed to bind to the SUR1 subunit, initiating a conformational change that leads to the closure of the Kir6.2 pore. This inhibition of potassium efflux results in the depolarization of the β-cell membrane.

cluster_0 Pancreatic β-Cell cluster_1 Pharmacological Intervention Metabolism Glucose Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_ATP K-ATP Channel (Kir6.2/SUR1) ATP->K_ATP Inhibition Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activation Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Hydroxyglibenclamide This compound Hydroxyglibenclamide->K_ATP Direct Inhibition

Caption: Signaling pathway of insulin secretion.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, glibenclamide.

Table 1: In Vivo Hypoglycemic Activity of Glibenclamide and its Metabolites in Humans

CompoundAdministrationDoseMean Blood Glucose Reduction (AUC 0-5h vs. Placebo)
GlibenclamideOral3.5 mg23.8 ± 1.2%
GlibenclamideIntravenous3.5 mg19.9 ± 2.1%
4-trans-Hydroxyglibenclamide (M1)Intravenous3.5 mg18.2 ± 3.3%
This compound (M2) Intravenous 3.5 mg 12.5 ± 2.3%
Data from a placebo-controlled, randomized, single-blind crossover study in eight healthy subjects[1].

Table 2: In Vitro Activity of Glibenclamide

ParameterTargetValueNotes
IC50 (K-ATP Channel Inhibition) Kir6.2/SUR1~6 nMIn cardiac myocytes[3]. Value may differ in pancreatic β-cells.
Ki (SUR1 Binding) SUR1~2 nMHigh-affinity binding to the SUR1 subunit.
IC50 (CFTR Cl⁻ Channel Inhibition) CFTR20 µMAlso exhibits off-target effects on other channels.
Note: Specific IC50 and Ki values for this compound are not readily available in the current literature. The hypoglycemic effect is stated to be approximately 50% of the parent compound[4].

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is adapted for testing the effect of this compound on glucose-stimulated insulin secretion (GSIS) from isolated rodent or human pancreatic islets.

Islet_Isolation Isolate Pancreatic Islets Preincubation Pre-incubate Islets (Low Glucose) Islet_Isolation->Preincubation Incubation Incubate with Test Compounds (Low/High Glucose ± this compound) Preincubation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Insulin_Assay Measure Insulin Concentration (ELISA/RIA) Supernatant_Collection->Insulin_Assay Data_Analysis Analyze and Quantify Insulin Secretion Insulin_Assay->Data_Analysis

Caption: Workflow for insulin secretion assay.

Materials:

  • Isolated pancreatic islets (rodent or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, pH 7.4

  • Low glucose KRB (2.8 mM glucose)

  • High glucose KRB (16.7 mM glucose)

  • This compound stock solution (in DMSO)

  • 24-well plates

  • Insulin immunoassay kit (ELISA or RIA)

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Hand-pick islets of similar size for the experiment.

  • Pre-incubation:

    • Place 10-15 islets per well of a 24-well plate.

    • Wash islets with 1 mL of low glucose KRB buffer.

    • Pre-incubate the islets in 1 mL of low glucose KRB buffer for 1-2 hours at 37°C in a 5% CO₂ incubator to establish a basal insulin secretion rate.

  • Incubation with Test Compounds:

    • Carefully remove the pre-incubation buffer.

    • Add 1 mL of the appropriate test solution to each well. Prepare the following conditions in triplicate:

      • Low glucose (2.8 mM)

      • High glucose (16.7 mM)

      • Low glucose + desired concentration of this compound

      • High glucose + desired concentration of this compound

      • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well and transfer to microcentrifuge tubes.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet any cellular debris.

    • Transfer the clear supernatant to new tubes for insulin measurement. Samples can be stored at -20°C.

  • Insulin Measurement:

    • Quantify the insulin concentration in the supernatants using an appropriate insulin ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize insulin secretion to the number of islets per well or to the total insulin content of the islets.

    • Compare insulin secretion in the presence of this compound to the respective low and high glucose controls.

Protocol 2: Electrophysiological Recording of K-ATP Channel Activity (Patch-Clamp)

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on K-ATP channel currents in a suitable cell line (e.g., HEK293 cells) co-expressing Kir6.2 and SUR1, or in primary pancreatic β-cells.

Cell_Culture Culture Cells Expressing Kir6.2/SUR1 Patch_Pipette Prepare Patch Pipette with Intracellular Solution Cell_Culture->Patch_Pipette Seal_Formation Form Gigaohm Seal on Cell Membrane Patch_Pipette->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Record_Baseline Record Baseline K-ATP Current Whole_Cell->Record_Baseline Apply_Compound Apply this compound via Perfusion Record_Baseline->Apply_Compound Record_Inhibition Record Inhibition of K-ATP Current Apply_Compound->Record_Inhibition Data_Analysis Analyze Current Traces and Calculate IC50 Record_Inhibition->Data_Analysis

Caption: Workflow for whole-cell patch-clamp.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 0.1 MgATP (to maintain basal channel activity), pH 7.2 with KOH.

  • This compound Stock Solution: 10 mM in DMSO. Dilute to final concentrations in the extracellular solution.

Procedure:

  • Cell Preparation: Plate cells expressing Kir6.2/SUR1 onto glass coverslips 24-48 hours before the experiment.

  • Patch-Clamp Setup:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply voltage ramps or steps to elicit K-ATP currents.

  • Drug Application:

    • After recording a stable baseline current, perfuse the cell with the extracellular solution containing various concentrations of this compound.

    • Record the current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the amplitude of the K-ATP current before and after drug application.

    • Plot the percentage of current inhibition as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Competitive Radioligand Binding Assay for SUR1

This protocol is designed to determine the binding affinity (Ki) of this compound for the SUR1 subunit by measuring its ability to displace a radiolabeled ligand, such as [³H]glibenclamide.

Materials:

  • Cell membranes prepared from cells expressing SUR1.

  • [³H]glibenclamide (radioligand).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a series of tubes, add a constant amount of cell membranes, a fixed concentration of [³H]glibenclamide (typically at or below its Kd for SUR1), and varying concentrations of unlabeled this compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled glibenclamide).

  • Incubation:

    • Incubate the tubes at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

3-cis-Hydroxyglibenclamide as an analytical reference standard

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on 3-cis-Hydroxyglibenclamide (B13724726) as an Analytical Reference Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a significant, pharmacologically active metabolite of glibenclamide (also known as glyburide), a second-generation sulfonylurea drug used to treat type 2 diabetes.[1][2] Glibenclamide undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system (specifically CYP2C9), into two main hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[1][3][4] These metabolites retain hypoglycemic activity and are eventually excreted in both urine and bile.[5][6] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. The use of a certified analytical reference standard is indispensable for achieving reliable and reproducible results in these applications.[7][8]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling and use as a reference standard.

PropertyValueReference(s)
CAS Number 23074-02-4[7][9]
Chemical Formula C23H28ClN3O6S[7][10]
Molecular Weight 510.0 g/mol [7][9]
Appearance White to off-white powder[8]
Purity ≥97% (HPLC)[8]
Solubility Slightly soluble in DMSO and methanol[8]
Storage Long-term at -20°C, protected from light and moisture[8]

Metabolism and Signaling Pathway

Glibenclamide functions by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channels (KATP) in pancreatic β-cells.[1][3] This action inhibits the channels, leading to membrane depolarization, calcium ion influx, and subsequent insulin (B600854) secretion. The metabolic conversion of glibenclamide in the liver is a critical step in its clearance.

Caption: Metabolic pathway of glibenclamide to its active metabolites.

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for the simultaneous determination of glibenclamide and this compound in human serum or plasma. High-performance liquid chromatography is a well-established technique for this purpose.[2][11]

A. Materials and Reagents

  • This compound analytical reference standard

  • Glibenclamide analytical reference standard

  • Internal Standard (IS), e.g., Glipizide or another suitable sulfonylurea

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate buffer (or other suitable buffer)

  • Formic Acid (or Acetic Acid)

  • Ultrapure Water

  • Blank human plasma/serum

B. Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Ammonium Acetate buffer (pH adjusted)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detection UV at 230 nm or 300 nm

C. Sample Preparation Workflow A protein precipitation method is commonly used for sample clean-up.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma 1. Plasma Sample (200 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Precipitate 3. Add Acetonitrile (600 µL) to Precipitate Proteins Add_IS->Precipitate Vortex 4. Vortex Mix Precipitate->Vortex Centrifuge 5. Centrifuge (10,000 rpm) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Quantify Quantify using Calibration Curve Inject->Quantify

Caption: Workflow for sample preparation and HPLC analysis.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring lower limits of quantification, such as detailed pharmacokinetic studies, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and specificity.[12]

A. Instrumentation

  • HPLC or UPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

B. Mass Spectrometry Parameters The instrument is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity.

ParameterThis compoundGlibenclamide (Parent Drug)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 510.1m/z 494.1
Product Ion (Q3) m/z 393.1 (example)m/z 369.1 (example)
Collision Energy Analyte-specific optimization requiredAnalyte-specific optimization required

Quantitative Data Example

The following table provides representative pharmacokinetic data for this compound (M2) in human subjects. Actual values will vary based on patient population, renal function, and dosage.[2][13]

ParameterValue RangeDescription
Cmax (Peak Serum Conc.) 7 - 22 ng/mLThe maximum observed concentration in serum after an oral dose of glibenclamide.[2]
Tmax (Time to Peak) ~4 hoursThe time at which Cmax is reached.
Elimination Half-life (t½) ~1.4 - 15 hoursThe time required for the concentration to reduce by half; can be prolonged in renal impairment.[5][13]
Hypoglycemic Activity ~50% of parent compoundThe metabolite retains significant glucose-lowering effects.[7][8]

Conclusion

This compound is a critical analyte for the comprehensive evaluation of glibenclamide's safety and efficacy. The use of a high-purity analytical reference standard is essential for the validation of analytical methods and the generation of accurate data in clinical and research settings. The protocols described provide a robust framework for its quantification using modern analytical techniques.

References

Application Note: High-Throughput Quantification of Glibenclamide and its Metabolites in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of glibenclamide (also known as glyburide) and its major metabolites in human plasma and urine. The described protocol utilizes a simple sample preparation procedure, rapid chromatographic separation, and highly selective mass spectrometric detection, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The method has been validated for linearity, accuracy, precision, and recovery.

Introduction

Glibenclamide is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1] Monitoring the plasma concentrations of glibenclamide and its metabolites is crucial for optimizing therapeutic efficacy and minimizing the risk of adverse effects, such as hypoglycemia. This document provides a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method that offers high sensitivity and specificity for the analysis of these compounds in biological matrices.

Experimental

Sample Preparation

A straightforward protein precipitation method is employed for the extraction of glibenclamide and its metabolites from plasma samples.[2][3][4] For urine samples, a liquid-liquid extraction is utilized to ensure cleaner extracts and minimize matrix effects.[5]

Plasma Sample Preparation Protocol:

  • To 400 µL of human plasma, add 10 µL of internal standard (IS) working solution (e.g., Glimepiride or Gliclazide).[2][6]

  • Add 1.2 mL of acetonitrile (B52724) containing 0.1% (v/v) formic acid to precipitate proteins.[5]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and methanol.[5]

  • Inject an aliquot into the LC-MS/MS system.

Urine Sample Preparation Protocol:

  • To 400 µL of human urine, add 10 µL of internal standard (IS) working solution.

  • Add 1.0 mL of ethyl acetate and vortex for 3 minutes.[5]

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.[5]

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction with another 1.0 mL of ethyl acetate.[5]

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of 5 mM ammonium acetate buffer (pH 5.0) and methanol.[5]

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

ParameterValue
Column Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm[2]
Mobile Phase A 0.1% Formic Acid in Water[2][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2][3]
Flow Rate 150 µL/min[2][3]
Column Temperature 40 ± 5°C[2]
Injection Volume 10 µL
Run Time Approximately 2.0 minutes[2][3]

A typical gradient program would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.[2][6]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2][6]
Capillary Voltage 2.3 kV[2]
Source Temperature 150°C[2]
Desolvation Temperature 250°C[2]
Desolvation Gas Flow 600 L/H (Nitrogen)[2]
Collision Gas Argon[2]

MRM Transitions:

The specific precursor and product ions for glibenclamide and its metabolites are monitored. The sodium adducts of the parent ions are often observed.[2][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Glibenclamide 494.2[6] or 516.11 ([M+Na]⁺)[2]368.9[6] or 391[2]46[2]Optimized for instrument
Metabolite M1 VariesVariesOptimizedOptimized
Metabolite M2a VariesVariesOptimizedOptimized
Metabolite M2b VariesVariesOptimizedOptimized
Metabolite M3 VariesVariesOptimizedOptimized
Metabolite M4 VariesVariesOptimizedOptimized
Glimepiride (IS) 513.19 ([M+Na]⁺)[2]374[2]46[2]Optimized
Gliclazide (IS) 324.0[6]126.9[6]OptimizedOptimized

Note: The exact m/z values for metabolites need to be determined by direct infusion and optimization on the specific mass spectrometer being used. The values provided for Glibenclamide and the internal standards are based on published literature.

Results and Discussion

Method Performance

The described LC-MS/MS method demonstrates excellent performance for the quantification of glibenclamide in biological matrices.

Quantitative Data Summary:

ParameterGlibenclamide in PlasmaGlibenclamide in UrineReference
Linearity Range 10 - 1280 ng/mL[2][3]0.0594 - 23.8 ng/mL[5][7][2][3][5][7]
Lower Limit of Quantification (LLOQ) 1.02 - 10 ng/mL[2][3][5][7]0.0594 ng/mL[5][7][2][3][5][7]
Accuracy (% bias) Within ±15% (86% - 114%)[2][5][7]Within ±15% (94% - 105%)[5][7][2][5][7]
Precision (% RSD) < 15% (< 8% reported)[6]< 15% (< 14% reported)[5][7][5][6][7]
Recovery > 85% (87% - 99%)[5]> 85% (85% - 95%)[5][7][5][7]

The performance characteristics for the metabolites would require separate validation.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (Plasma or Urine) add_is Add Internal Standard start->add_is plasma_prep Protein Precipitation (Acetonitrile) add_is->plasma_prep Plasma urine_prep Liquid-Liquid Extraction (Ethyl Acetate) add_is->urine_prep Urine centrifuge Centrifugation plasma_prep->centrifuge urine_prep->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute end_prep Prepared Sample reconstitute->end_prep injection Injection into LC-MS/MS end_prep->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection end_analysis Data Acquisition detection->end_analysis quantification Quantification (Peak Area Ratio) end_analysis->quantification calibration Calibration Curve quantification->calibration reporting Reporting Results calibration->reporting

Caption: LC-MS/MS workflow for glibenclamide analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of glibenclamide and its metabolites in human plasma and urine. The simple sample preparation and rapid analysis time make it an ideal tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and clinical studies of this important antidiabetic drug.

References

Application Notes and Protocols for the Isolation of 3-cis-Hydroxyglibenclamide from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation of 3-cis-Hydroxyglibenclamide (B13724726), an active metabolite of the anti-diabetic drug glibenclamide, from biological samples such as plasma, serum, and urine. The methodologies described are based on established analytical techniques including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Glibenclamide is a second-generation sulfonylurea widely used in the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver to two main active metabolites, 4-trans-hydroxyglibenclamide (M1) and this compound (M2). Accurate and reliable quantification of these metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. This document outlines detailed procedures for the extraction and analysis of this compound.

Data Presentation

The following tables summarize quantitative data from validated methods for the analysis of glibenclamide and its metabolites. While specific data for this compound is limited in publicly available literature, the provided data for the parent compound, glibenclamide, offers a reference for expected performance characteristics of a well-validated method.

Table 1: HPLC-MS/MS Method Validation Parameters for Glibenclamide in Human Plasma

ParameterResultReference
Linearity Range10 - 1280 ng/mL[1]
Correlation Coefficient (r²)> 0.999[1][2]
Lower Limit of Quantification (LLOQ)10 ng/mL[1]
Accuracy at LQC, MQC, HQC93.6% - 109.7%[1]
Precision (%CV) at LQC, MQC, HQC< 6%[1]
Recovery at LLOQ, MQC, HQC100.6% - 104.2%[1][3]

Table 2: Recovery of Glibenclamide using Dispersive Micro Solid-Phase Extraction from Spiked Samples

Sample MatrixSpiked Concentration (µg/L)Recovery (%)
Human Plasma2592.5
25095.8
50098.2
Human Urine2589.4
25093.1
50096.5

Experimental Protocols

The following are detailed protocols for the extraction of this compound from biological samples. These protocols are composite methods based on established procedures for glibenclamide and similar analytes.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma/Serum

This protocol is adapted from methods developed for glibenclamide and other small molecule drugs from plasma.

1. Materials:

  • Human plasma or serum samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar compound like glipizide (B1671590) or a stable isotope-labeled version of the analyte)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (B52724), HPLC grade

  • Formic acid, analytical grade

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

2. Procedure:

  • Sample Preparation:

    • Thaw frozen plasma or serum samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Spiking with Internal Standard:

    • To a 200 µL aliquot of the plasma/serum sample in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Add 1 mL of MTBE to the supernatant.

    • Vortex for 2 minutes to facilitate the extraction of the analyte into the organic phase.

    • Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (MTBE) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an HPLC vial.

    • Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Human Urine

This protocol is a general procedure for the extraction of drugs and their metabolites from urine and can be optimized for this compound.

1. Materials:

  • Human urine samples

  • This compound reference standard

  • Internal Standard (IS) solution

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18, 3 mL, 100 mg)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water

  • Formic acid, analytical grade

  • Ammonia solution

  • SPE vacuum manifold

  • Collection tubes

2. Procedure:

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of the supernatant, add 20 µL of the internal standard solution.

    • Adjust the pH of the sample to approximately 6.0 with dilute formic acid or ammonia.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 2 mL of methanol followed by 2 mL of deionized water through them. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove interfering hydrophilic substances.

    • Follow with a wash of 2 mL of a 5% methanol in water solution to remove further impurities.

    • Dry the cartridge under high vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and internal standard from the cartridge with 2 x 1 mL of methanol or a mixture of methanol and acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an HPLC vial for analysis by HPLC-MS/MS.

Mandatory Visualization

Glibenclamide Signaling Pathway

Glibenclamide_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic Beta-Cell Glibenclamide Glibenclamide / this compound SUR1 SUR1 Subunit Glibenclamide->SUR1 Binds to and inhibits K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Closes MembraneDepolarization Membrane Depolarization K_ATP_Channel->MembraneDepolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel MembraneDepolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in Bloodstream Bloodstream Insulin_Secretion->Bloodstream Enters LLE_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Supernatant discard1 Discard Pellet Centrifuge1->discard1 Pellet LLE Liquid-Liquid Extraction (MTBE) Collect_Supernatant->LLE Centrifuge2 Centrifuge LLE->Centrifuge2 Collect_Organic Collect Organic Phase Centrifuge2->Collect_Organic Organic Phase discard2 Discard Aqueous Centrifuge2->discard2 Aqueous Phase Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze HPLC-MS/MS Analysis Reconstitute->Analyze SPE_Workflow Start Start: Urine Sample Pretreat Pre-treatment (Centrifuge, Add IS, Adjust pH) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash (Water, 5% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze HPLC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols: 3-cis-Hydroxyglibenclamide in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-cis-Hydroxyglibenclamide, also known as M2, is one of the two major active metabolites of glibenclamide (glyburide), a widely used second-generation sulfonylurea drug for the treatment of type 2 diabetes.[1][2] While glibenclamide is the primary therapeutic agent, its metabolites, including this compound, contribute to the overall hypoglycemic effect.[1][3] This metabolite is formed through hepatic metabolism and demonstrates significant biological activity, making it a crucial compound for study in diabetes research, particularly in understanding the complete pharmacological profile of glibenclamide, its long duration of action, and potential for hypoglycemia.[4][5] this compound exerts its effects by increasing insulin (B600854) secretion from pancreatic β-cells, with studies indicating it has approximately 50% of the hypoglycemic activity of the parent compound.[6][7]

These application notes provide a comprehensive overview of this compound, its mechanism of action, relevant pharmacological data, and detailed protocols for its use in diabetes research.

Mechanism of Action: K-ATP Channel Modulation

The primary mechanism of action for this compound, similar to its parent compound glibenclamide, involves the regulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[8][9] These channels are complex hetero-octameric structures composed of four inwardly rectifying potassium channel subunits (Kir6.2) forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[10][11]

The binding of this compound to the SUR1 subunit induces closure of the K-ATP channel.[12] This inhibition of potassium efflux leads to depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium.[9][12] The subsequent rise in intracellular calcium concentration is the key trigger for the exocytosis of insulin-containing granules, leading to increased insulin secretion into the bloodstream.[12][13]

G Mechanism of Insulin Secretion by this compound cluster_cell Pancreatic β-Cell cluster_KATP K-ATP Channel Complex M2 This compound K_ATP K-ATP Channel M2->K_ATP Binds & Inhibits SUR1 SUR1 Subunit Kir6_2 Kir6.2 Subunit Depolarization Membrane Depolarization K_ATP->Depolarization Closure leads to K_ion_out K⁺ Efflux (Blocked) K_ATP->K_ion_out Blocks VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Depolarization->VDCC Activates Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Opening causes Ca_ion_in Ca²⁺ Exocytosis Insulin Exocytosis (Secretion) Ca_Influx->Exocytosis Triggers Insulin_Vesicles Insulin Vesicles Insulin_Vesicles->Exocytosis Insulin_out Insulin Exocytosis->Insulin_out Releases

Caption: Signaling pathway of this compound in pancreatic β-cells.

Data Presentation: Pharmacokinetics and Pharmacodynamics

The following tables summarize key quantitative data for this compound (M2) in comparison to its parent compound, glibenclamide (Gb), and its other primary metabolite, 4-trans-hydroxyglibenclamide (M1).

Table 1: Comparative Pharmacokinetic Parameters in Healthy Subjects This table presents data from a study where subjects received a single 3.5 mg intravenous dose of each compound.[14]

ParameterGlibenclamide (Gb)4-trans-hydroxy (M1)3-cis-hydroxy (M2)
Volume of Distribution (Vd) 7.44 ± 1.53 L20.8 ± 8.4 L15.5 ± 5.5 L
Total Clearance 4.42 ± 0.56 L/h11.9 ± 1.7 L/h10.4 ± 1.3 L/h
Renal Clearance -13.5 ± 3.7 L/h8.6 ± 1.6 L/h

Table 2: Comparative Pharmacodynamic Parameters in Healthy Subjects This table outlines the relationship between serum concentrations and the blood glucose-lowering effect.[1]

ParameterGlibenclamide (Gb)4-trans-hydroxy (M1)3-cis-hydroxy (M2)
CEss50¹ (ng/mL) 108 (CV 26%)23 (CV 25%)37 (CV 47%)
Emax² (%) 56 (CV 14%)40 (CV 30%)27 (CV 56%)
kEO-HL³ (hours) 0.443.91.4

¹ CEss50: Steady-state serum concentration producing 50% of the maximal effect. ² Emax: Maximum observed blood glucose reduction. ³ kEO-HL: Equilibration half-life for the effect site.

Table 3: Peak Serum Concentrations in Diabetic Patients with Impaired vs. Normal Renal Function Data from a study where diabetic patients received a single 7-mg oral dose of Glibenclamide.[4]

AnalyteImpaired Renal Function (IRF)Normal Renal Function (NRF)
M1 Cmax (ng/mL) 24 - 8516 - 57
M2 Cmax (ng/mL) 7 - 22<5 - 18

Experimental Protocols

Protocol 1: In Vivo Assessment of Hypoglycemic Activity in Humans

This protocol is based on methodologies used to assess the hypoglycemic and insulin-releasing effects of this compound in healthy human subjects.[3]

Objective: To determine the effect of intravenously administered this compound on blood glucose and serum insulin levels.

Methodology:

  • Study Design: Employ a placebo-controlled, randomized, single-blind crossover design. Each subject serves as their own control.

  • Subjects: Recruit healthy, non-diabetic volunteers. Ensure subjects undergo a health screening and provide informed consent.

  • Procedure:

    • Subjects fast overnight prior to the experiment.

    • On separate occasions (e.g., 3 months apart), administer a single intravenous dose of:

      • 3.5 mg this compound

      • Placebo (vehicle)

    • Collect blood samples at baseline and at regular intervals (e.g., 15, 30, 60, 90, 120, 180, 240, 300 minutes) post-administration.

    • Provide standardized meals at specific time points (e.g., 0.5 and 5.5 hours after medication) to assess the response in a non-fasting state.[3]

  • Sample Analysis:

    • Blood Glucose: Measure levels using a glucose oxidase method.

    • Serum Insulin: Analyze concentrations using a specific immunoassay.

    • Drug Concentration: Determine serum levels of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for blood glucose reduction versus placebo.

    • Plot serum insulin levels over time to assess the insulin secretion response.

    • Correlate drug serum concentrations with the observed pharmacodynamic effects.

G Workflow for In Vivo Hypoglycemic Assessment cluster_analysis Sample Analysis start Subject Recruitment (Healthy Volunteers) fasting Overnight Fasting start->fasting randomization Randomized Crossover Assignment (Placebo vs. M2) fasting->randomization iv_admin IV Administration (3.5 mg M2 or Placebo) randomization->iv_admin sampling Serial Blood Sampling (0-10 hours) iv_admin->sampling meals Standardized Meals (0.5h & 5.5h) iv_admin->meals hplc HPLC (M2 Concentration) sampling->hplc glucose_ox Glucose Oxidase (Blood Glucose) sampling->glucose_ox immunoassay Immunoassay (Serum Insulin) sampling->immunoassay data_analysis Pharmacodynamic & Pharmacokinetic Data Analysis hplc->data_analysis glucose_ox->data_analysis immunoassay->data_analysis

Caption: Experimental workflow for assessing hypoglycemic activity in humans.

Protocol 2: In Vitro Analysis of Insulin Secretion in Pancreatic β-Cell Lines

This protocol is adapted from studies investigating the effects of glibenclamide on insulin secretion in cell culture.[12]

Objective: To quantify the dose-dependent effect of this compound on insulin secretion from a pancreatic β-cell line (e.g., MIN-6 cells).

Methodology:

  • Cell Culture:

    • Culture MIN-6 cells in appropriate media (e.g., DMEM with high glucose, supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells in multi-well plates and allow them to reach 70-80% confluency.

  • Pre-incubation:

    • Wash cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.5 mM) to establish a basal state.

    • Pre-incubate the cells in this low-glucose KRB buffer for 1-2 hours.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh KRB buffer containing:

      • A stimulatory concentration of glucose (e.g., 16.7 mM).

      • Varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection & Analysis:

    • Collect the supernatant (KRB buffer) from each well.

    • Centrifuge to remove any detached cells.

    • Measure the concentration of insulin in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

  • Data Normalization:

    • Lyse the cells remaining in the wells to determine the total protein content (e.g., using a BCA assay) or total DNA content.

    • Normalize the amount of secreted insulin to the total protein/DNA content in each well.

  • Data Analysis:

    • Plot the normalized insulin secretion against the concentration of this compound to generate a dose-response curve.

Protocol 3: Investigating K-ATP Channel Activity via Patch-Clamp Electrophysiology

This protocol provides a general framework for studying the direct effects of this compound on K-ATP channels, based on established electrophysiological techniques.[15][16]

Objective: To measure the inhibitory effect of this compound on K-ATP channel currents in isolated cells.

Methodology:

  • Cell Preparation:

    • Use either primary isolated pancreatic β-cells or a cell line heterologously expressing the Kir6.2/SUR1 channel complex (e.g., HEK-293 cells).

  • Electrophysiology Setup:

    • Use the inside-out configuration of the patch-clamp technique to allow direct application of the compound to the intracellular face of the channel.

  • Solutions:

    • Pipette Solution (Extracellular): Prepare a solution containing KCl, MgCl₂, and HEPES, buffered to a physiological pH.

    • Bath Solution (Intracellular): Prepare a similar solution to the pipette solution. Include specific concentrations of ATP (e.g., 100 µM) to modulate channel activity.[15]

  • Recording Procedure:

    • Establish a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Excise the patch to achieve the inside-out configuration.

    • Apply a voltage clamp protocol to record K-ATP channel currents.

    • Obtain a baseline recording of channel activity in the presence of ATP.

    • Perfuse the bath with solutions containing increasing concentrations of this compound.

    • Record the channel activity at each concentration to observe the inhibitory effect.

  • Data Analysis:

    • Measure the channel current amplitude at each concentration of the compound.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage inhibition against the log concentration of this compound to determine the IC₅₀ value.

G Metabolic Pathway and Activity of Glibenclamide cluster_liver Hepatic Metabolism cluster_effect Pharmacological Effect Glibenclamide Glibenclamide (Oral Admin) Metabolism CYP450 Enzymes Glibenclamide->Metabolism Hypoglycemia Hypoglycemic Effect (Insulin Secretion) Glibenclamide->Hypoglycemia Direct Action M1 4-trans-Hydroxyglibenclamide (M1) Metabolism->M1 M2 This compound (M2) Metabolism->M2 M1->Hypoglycemia Metabolite Action M2->Hypoglycemia Metabolite Action

Caption: Relationship of glibenclamide metabolism to its active metabolites.

References

Application Notes and Protocols for Studying the Effects of 3-cis-Hydroxyglibenclamide using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-cis-Hydroxyglibenclamide is an active metabolite of glibenclamide, a second-generation sulfonylurea drug widely used in the management of type 2 diabetes mellitus.[1][2] Like its parent compound, this compound exhibits hypoglycemic activity by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2] This document provides detailed protocols for a suite of cell-based assays to characterize the pharmacological effects of this compound, focusing on its mechanism of action, cellular responses, and potential cytotoxicity.

Mechanism of Action: Modulation of KATP Channels

The primary molecular target of sulfonylurea drugs, including glibenclamide and its active metabolites, is the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[3][4] These channels are hetero-octameric complexes composed of four inwardly rectifying potassium channel (Kir6.2) subunits and four sulfonylurea receptor 1 (SUR1) subunits.[3][5]

Under basal glucose conditions, KATP channels are open, allowing potassium efflux and maintaining a hyperpolarized membrane potential, which prevents insulin secretion. Following a rise in blood glucose, intracellular ATP levels increase, leading to the closure of KATP channels. This causes membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[4]

This compound, like glibenclamide, is believed to bind to the SUR1 subunit of the KATP channel, inducing its closure independent of intracellular ATP levels.[3][4] This action mimics the effect of high glucose, leading to insulin secretion.

cluster_0 Pancreatic β-Cell Compound This compound SUR1 SUR1 Compound->SUR1 Binds to KATP_Channel KATP Channel Complex Kir6_2 Kir6.2 Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to VDCC Voltage-Dependent Calcium Channel (VDCC) Membrane_Depolarization->VDCC Activates Ca_Influx Ca2+ Influx VDCC->Ca_Influx Opening leads to Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers

Caption: Signaling pathway of this compound in pancreatic β-cells.

Quantitative Data Summary

ParameterThis compoundGlibenclamide (Reference)Assay TypeCell Line/System
KATP Channel Activity
IC50 (µM)Data to be determinedLiterature valuePatch-Clamp ElectrophysiologyPancreatic β-cells (e.g., MIN6)
% Inhibition at X µMData to be determinedLiterature valueThallium Flux AssayHEK293 expressing Kir6.2/SUR1
Membrane Potential
EC50 (µM)Data to be determinedLiterature valueFluorescent Membrane PotentialPancreatic β-cells (e.g., MIN6)
Insulin Secretion
EC50 (µM)Data to be determinedLiterature valueGlucose-Stimulated InsulinIsolated Pancreatic Islets
Secretion (GSIS)
Cell Viability
IC50 (µM)Data to be determinedLiterature valueMTT/XTT AssayPancreatic β-cells (e.g., MIN6)
LD50 (µM)Data to be determinedLiterature valueLDH Release AssayPancreatic β-cells (e.g., MIN6)

Experimental Protocols

KATP Channel Activity Assays

Patch-clamp is the gold standard for directly measuring ion channel activity.[3][5] The whole-cell configuration allows for the measurement of macroscopic KATP currents in response to this compound.

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1) or primary islet cells

  • Glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES; pH 7.4 with NaOH

  • Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES; pH 7.2 with KOH

  • This compound stock solution in DMSO

Protocol:

  • Culture pancreatic β-cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with intracellular solution.

  • Approach a single, healthy cell with the patch pipette and form a gigaohm seal (>1 GΩ).[6]

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the membrane potential at -70 mV.

  • Apply voltage ramps (e.g., -120 mV to +50 mV) to elicit KATP channel currents.

  • Record stable baseline currents.

  • Perfuse the chamber with increasing concentrations of this compound and record the inhibition of the KATP current.

  • Analyze the data to determine the concentration-response relationship and IC50 value.

cluster_0 Patch-Clamp Workflow Cell_Prep Cell Preparation (Pancreatic β-cells on coverslip) Giga_Seal Gigaohm Seal Formation Cell_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline KATP Current Whole_Cell->Baseline Compound_App Apply this compound Baseline->Compound_App Record_Inhibition Record Current Inhibition Compound_App->Record_Inhibition Data_Analysis Data Analysis (IC50 determination) Record_Inhibition->Data_Analysis

Caption: Workflow for whole-cell patch-clamp analysis of KATP channel activity.

This is a fluorescence-based, higher-throughput alternative to patch-clamp for assessing KATP channel activity. It measures the influx of thallium (Tl+), a surrogate for K+, through open KATP channels.

Materials:

  • HEK293 cells stably expressing Kir6.2 and SUR1

  • Black, clear-bottom 96- or 384-well plates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Stimulus Buffer: Assay buffer containing thallium sulfate

  • Diazoxide (B193173) (KATP channel opener)

  • This compound

Protocol:

  • Seed HEK293-Kir6.2/SUR1 cells in 96- or 384-well plates.

  • The next day, wash the cells with Assay Buffer.

  • Load the cells with the thallium-sensitive dye according to the manufacturer's instructions.

  • Add this compound at various concentrations to the wells.

  • Add a fixed concentration of diazoxide to open the KATP channels.

  • Place the plate in a fluorescence plate reader.

  • Inject the Stimulus Buffer containing thallium and immediately begin recording fluorescence intensity over time.

  • Calculate the rate of thallium influx from the fluorescence kinetics.

  • Determine the inhibitory effect of this compound on the diazoxide-induced thallium flux.

Fluorescent Membrane Potential Assay

This assay measures changes in cell membrane potential, providing a functional readout of KATP channel activity.[7][8][9][10]

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1)

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • This compound

Protocol:

  • Seed pancreatic β-cells in 96- or 384-well plates.

  • Load the cells with the membrane potential-sensitive dye.

  • Add varying concentrations of this compound to the wells.

  • Incubate for a specified period.

  • Measure fluorescence using a plate reader. An increase in fluorescence typically indicates membrane depolarization.

  • Plot the change in fluorescence against the concentration of this compound to determine the EC50 for membrane depolarization.

Insulin Secretion Assay (Glucose-Stimulated Insulin Secretion - GSIS)

This assay directly measures the primary biological effect of this compound on pancreatic islets.[11][12]

Materials:

  • Isolated rodent or human pancreatic islets[13][14][15][16][17]

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

  • This compound

  • Insulin ELISA kit

Protocol:

  • Isolate pancreatic islets using collagenase digestion.

  • Culture islets for 24-48 hours to allow recovery.[13][14]

  • Pre-incubate batches of islets in KRBB with low glucose for 1-2 hours.

  • Incubate the islets with:

    • Low glucose (negative control)

    • High glucose (positive control)

    • Low glucose + varying concentrations of this compound

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant and measure the insulin concentration using an ELISA kit.

  • Normalize insulin secretion to the islet number or total protein/DNA content.

cluster_0 GSIS Assay Workflow Islet_Isolation Islet Isolation and Culture Pre_Incubation Pre-incubation (Low Glucose) Islet_Isolation->Pre_Incubation Incubation Incubation with Test Conditions (Low/High Glucose +/- Compound) Pre_Incubation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection ELISA Insulin Measurement (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis (EC50 determination) ELISA->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Glibenclamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of glibenclamide (also known as glyburide) and its metabolites. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible HPLC separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolites of glibenclamide I should be looking for?

A1: The primary metabolites of glibenclamide are hydroxylated derivatives formed in the liver. The two major metabolites identified in plasma and urine are 4-trans-hydroxycyclohexyl glyburide (B1671678) (M1) and 3-cis-hydroxycyclohexyl glyburide.[1] Other metabolites that have been identified include 4-cis-hydroxycyclohexyl glyburide (M2a) and ethyl hydroxylated metabolites.[2][3]

Q2: What is a good starting point for a mobile phase to separate glibenclamide and its hydroxylated metabolites?

A2: A common approach is reversed-phase HPLC using a C18 column. For separating the hydroxylated metabolites (M1, M2a, M2b, etc.), an isocratic mobile phase of 50% methanol (B129727) in an aqueous buffer at 40 °C can be effective.[2] For separating the parent drug from certain metabolites, a higher percentage of organic solvent, such as 70% methanol with a 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0), may be required.[2] A gradient elution, for instance, starting with 5% acetonitrile (B52724) and ramping up to 90%, can also be used to achieve separation of the parent drug and a wider range of metabolites.[3]

Q3: My peak shapes are poor (tailing or fronting). What should I do?

A3: Poor peak shape is a common issue.

  • Peak Tailing: This can occur due to interactions between basic analytes and acidic silanol (B1196071) groups on the silica-based column packing.[4] Ensure the mobile phase pH is adjusted to be at least 2 pH units away from the analyte's pKa (glibenclamide's pKa is ~5.3-6.8) to maintain a single ionic form.[4][5] Also, check for column contamination by flushing it with a strong solvent.[4]

  • Peak Fronting: This may indicate sample overload or an inconsistency between the sample solvent and the mobile phase.[6] Try diluting your sample or dissolving it in the initial mobile phase.

Q4: I am seeing co-elution or poor resolution between the parent drug and its metabolites. How can I improve this?

A4: Co-elution of structurally similar compounds like glibenclamide and its hydroxylated metabolites is a significant challenge.[7] To improve resolution, you can systematically adjust chromatographic parameters:

  • Optimize Mobile Phase: Adjusting the organic-to-aqueous ratio is the first step. For isocratic elution, try decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) to increase retention and improve separation.[4]

  • Modify Gradient Slope: If using a gradient, make the slope shallower. A slower increase in the organic solvent percentage can enhance the separation of closely eluting compounds.[7]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will lengthen the run time.[7]

  • Change Column Temperature: Optimizing the column temperature can alter selectivity and peak shape.[7] For the separation of glibenclamide and its metabolites, a temperature of 40 °C has been used successfully.[2][3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of glibenclamide and its metabolites.

Problem Possible Cause(s) Recommended Solution(s)
Poor Resolution Between Metabolite Peaks (e.g., M1 and M2) Mobile phase is too strong; Analytes are eluting too quickly.Decrease the percentage of organic solvent (methanol or acetonitrile) in the mobile phase.[4] Consider switching to a shallower gradient profile if not using an isocratic method.[7]
Column chemistry is not optimal for the separation.Experiment with a different stationary phase (e.g., another brand of C18, or a phenyl-hexyl column) to exploit different selectivity.
Glibenclamide Peak Tailing Secondary interactions with the stationary phase.Adjust the mobile phase pH. Since glibenclamide is a weak acid, a mobile phase pH around 3.5-5.0 is often used.[2][8]
Column is contaminated or has lost efficiency.Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane). If the problem persists, replace the column.
Retention Time Drifting Inadequate column equilibration between runs.Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 9 minutes) before each injection, especially after a high-organic wash step.[2]
Mobile phase composition is changing over time.Prepare fresh mobile phase daily and keep it well-mixed. Ensure the solvent lines are properly primed.
Column temperature is fluctuating.Use a column oven to maintain a constant temperature, such as 40 °C.[2]
Ghost Peaks Appearing Contamination in the sample, mobile phase, or HPLC system.Run a blank gradient (injecting mobile phase) to identify the source of contamination. Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.
Carryover from a previous injection.Implement a robust needle wash protocol in your autosampler settings. Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols & Data

Protocol 1: Separation of Glibenclamide Metabolites (M1, M2a, M2b, etc.)

This method is adapted from an LC-MS/MS protocol for the separation of multiple hydroxylated metabolites.[2]

1. Sample Preparation (Liquid-Liquid Extraction from Urine):

  • Add 10 µL of internal standard solution (e.g., glipizide) to 400 µL of the urine sample.

  • Vortex for 1 minute.

  • Add 1.0 mL of ethyl acetate, shake vigorously for 3 minutes, and centrifuge at 12,000 x g for 15 minutes at 4 °C.

  • Repeat the extraction with a second 1.0 mL of ethyl acetate.

  • Combine the two organic extracts and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. HPLC Conditions:

  • Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic elution with 50% methanol in aqueous buffer.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Post-Injection Wash: Following each run, wash the column with 90% methanol for 7 minutes.[2]

  • Re-equilibration: Equilibrate the column with 50% methanol for 9 minutes before the next injection.[2]

Data Presentation: HPLC Method Parameters

The following tables summarize various published methods for the analysis of glibenclamide and its metabolites, providing a comparative overview of chromatographic conditions.

Table 1: HPLC Methods for Glibenclamide and its Metabolites

ParameterMethod A[2]Method B[2]Method C[3]
Analytes M1, M2a, M2b, M3, M4Glibenclamide & M5Glibenclamide & Metabolites
Column Agilent Eclipse XDB-C18 (150x4.6 mm, 5µm)Agilent Eclipse XDB-C18 (150x4.6 mm, 5µm)Zorbax 300 SB C18 (150x4.6 mm, 5µm)
Mobile Phase Isocratic: 50% MethanolIsocratic: 70% Methanol in 5 mM Ammonium Acetate (pH 5.0)Gradient: Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Profile N/AN/A5% A for 2.5 min, then 5-90% A in 21.5 min
Flow Rate 0.8 mL/min0.8 mL/min0.4 mL/min
Temperature 40 °C40 °C40 °C

Table 2: General HPLC Methods for Glibenclamide Quantification

ParameterMethod DMethod E[9]Method F[10]Method G[8]
Column Chromosil C18 (150x4.6 mm, 5µm)Kromasil ODS 3V C18 (250x4.6 mm, 5µm)Lichrosphere RP C8 (250x4.0 mm, 5µm)Luna phenomenex C18 (250x4.6 mm, 5µm)
Mobile Phase Acetonitrile : K-dihydrogen phosphate (B84403) buffer (pH 4.5) (40:60 v/v)Acetonitrile : Phosphate buffer (60:40 v/v)Methanol : Ethanol (50:50 v/v)Acetonitrile : 25mM Phosphate buffer (pH 3.5) (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 233 nmUV at 238 nmUV at 245 nmUV at 253 nm
Retention Time 6.2 min2.262 min2.55 min9.6 min

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the HPLC analysis of glibenclamide.

Glibenclamide_Metabolism Glibenclamide Glibenclamide (Parent Drug) Metabolism Hepatic Metabolism (CYP450) Glibenclamide->Metabolism Metabolites Hydroxylated Metabolites (e.g., M1, M2) Metabolism->Metabolites

Caption: Simplified metabolic pathway of glibenclamide.

Caption: General experimental workflow for HPLC analysis.

Troubleshooting_Tree Start Symptom: Poor Peak Resolution or Co-elution Cause_MobilePhase Potential Cause: Suboptimal Mobile Phase Start->Cause_MobilePhase Cause_Column Potential Cause: Column Issue Start->Cause_Column Cause_Flow Potential Cause: Incorrect Flow Rate Start->Cause_Flow Sol_ShallowGradient Solution: Use a shallower gradient Cause_MobilePhase->Sol_ShallowGradient Sol_WeakerMP Solution: Decrease organic solvent % Cause_MobilePhase->Sol_WeakerMP Sol_ChangepH Solution: Adjust mobile phase pH Cause_MobilePhase->Sol_ChangepH Sol_NewColumn Solution: Try a different column chemistry Cause_Column->Sol_NewColumn Sol_CleanColumn Solution: Flush/clean the column Cause_Column->Sol_CleanColumn Sol_LowerFlow Solution: Lower the flow rate Cause_Flow->Sol_LowerFlow

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: 3-cis-Hydroxyglibenclamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cis-Hydroxyglibenclamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a biocatalytic approach, which is a common method for the stereoselective hydroxylation of drug metabolites.

Question 1: Low or no conversion of glibenclamide to this compound is observed in our microbial fermentation/biocatalytic reaction. What are the potential causes and solutions?

Answer:

Low or no product formation is a common challenge in biocatalytic reactions. Several factors could be contributing to this issue. A systematic troubleshooting approach is recommended.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Inactive or Insufficient Biocatalyst (Microorganism/Enzyme) - Verify Catalyst Viability: Ensure the microbial culture is viable and in the correct growth phase for optimal activity. For isolated enzymes, confirm the specific activity is within the expected range. - Optimize Catalyst Loading: Systematically vary the concentration of the biocatalyst to find the optimal loading for the reaction.
Sub-optimal Reaction Conditions - pH and Temperature: Verify that the pH and temperature of the reaction medium are optimal for the specific microorganism or enzyme being used. These parameters can significantly impact catalytic activity. - Aeration and Agitation: For whole-cell fermentations, ensure adequate oxygen supply and mixing to maintain cell health and facilitate substrate-catalyst interaction.
Substrate Inhibition or Toxicity - Substrate Concentration: High concentrations of glibenclamide may be inhibitory or toxic to the microbial cells or enzyme. Perform a dose-response experiment to determine the optimal substrate concentration. - Fed-batch Strategy: Consider a fed-batch approach where the substrate is added incrementally to maintain a low, non-inhibitory concentration throughout the reaction.
Cofactor Limitation - Cofactor Regeneration System: Many hydroxylation reactions catalyzed by cytochrome P450 enzymes require a cofactor like NADPH. Ensure that the microbial host has an efficient NADPH regeneration system. If using an isolated enzyme, an external cofactor regeneration system may be necessary.
Poor Substrate Bioavailability - Solubility of Glibenclamide: Glibenclamide has low aqueous solubility. The use of a co-solvent (e.g., DMSO, ethanol) at a concentration that is not detrimental to the biocatalyst can improve substrate availability.

Question 2: The synthesis yields a mixture of hydroxylated isomers (e.g., 4-trans-hydroxyglibenclamide, other cis/trans isomers) instead of the desired this compound. How can we improve the stereoselectivity?

Answer:

Achieving high stereoselectivity is a critical challenge in the synthesis of chiral molecules like this compound. The formation of multiple isomers indicates a lack of selectivity in the hydroxylation step.

Strategies to Enhance Stereoselectivity:

Strategy Description
Biocatalyst Screening Screen a panel of different microorganisms or cytochrome P450 enzymes known for their stereoselective hydroxylation capabilities on cyclohexyl moieties. Different enzymes will have different active site geometries, leading to variations in stereoselectivity.
Protein Engineering If a specific enzyme shows some activity but poor selectivity, consider protein engineering (e.g., site-directed mutagenesis) of the enzyme's active site to favor the formation of the desired 3-cis isomer.
Reaction Condition Optimization Fine-tuning reaction parameters such as temperature, pH, and co-solvent can sometimes influence the conformational state of the enzyme or substrate, thereby affecting the stereochemical outcome of the reaction.

Question 3: We are facing difficulties in purifying this compound from the reaction mixture and separating it from other isomers and unreacted glibenclamide. What are the recommended purification strategies?

Answer:

The purification of diastereomers and the separation from the starting material can be challenging due to their similar physical properties. A multi-step purification protocol is often required.

Purification Methodologies:

Purification Technique Description and Considerations
Chromatography - Flash Chromatography: Can be used for initial purification to remove the bulk of unreacted glibenclamide and other major impurities. - Preparative High-Performance Liquid Chromatography (HPLC): Often necessary for the separation of diastereomers. Chiral stationary phases (CSPs) can be particularly effective in resolving stereoisomers. Method development will involve screening different columns and mobile phases.
Crystallization - Fractional Crystallization: If a significant amount of a single diastereomer is present, it may be possible to selectively crystallize it from a suitable solvent system. This is often a trial-and-error process.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A direct and stereoselective synthesis of this compound is challenging via traditional organic chemistry. A highly plausible and commonly employed method for producing such drug metabolites is through biocatalysis . This typically involves the use of whole microbial cells (e.g., certain strains of bacteria or fungi) or isolated enzymes (specifically, cytochrome P450 monooxygenases) that can catalyze the stereoselective hydroxylation of the cyclohexyl ring of glibenclamide.

Q2: What are the key parameters to control during a biocatalytic hydroxylation for this synthesis?

A2: Key parameters include:

  • Biocatalyst Selection: Choosing the right microorganism or enzyme with known activity and selectivity for hydroxylating cyclohexyl groups.

  • Culture/Reaction Medium Composition: Optimizing nutrients, pH, and buffer components.

  • Reaction Conditions: Tightly controlling temperature, aeration, and agitation.

  • Substrate Loading: Determining the optimal concentration of glibenclamide to maximize yield without causing substrate inhibition.

  • Reaction Time: Monitoring the reaction progress to determine the optimal endpoint for harvesting.

Q3: What analytical techniques are suitable for monitoring the reaction and characterizing the product?

A3:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18 for general monitoring, chiral column for stereoisomer separation) and UV detection is the primary tool for monitoring the disappearance of the starting material and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of the molecular weight of the product and identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation and confirmation of the stereochemistry of the final purified product.

Q4: Are there any known impurities that can form during the synthesis?

A4: Besides unreacted glibenclamide, potential impurities include other hydroxylated isomers of glibenclamide, such as 4-trans-hydroxyglibenclamide and other cis/trans isomers at the 2, 3, or 4 positions of the cyclohexyl ring. Over-oxidation products could also potentially form in small amounts.

Experimental Protocols

Generalized Protocol for Biocatalytic Synthesis of this compound

  • Biocatalyst Preparation:

    • Cultivate a selected microorganism (e.g., a bacterial or fungal strain known for hydroxylation) in a suitable growth medium until it reaches the optimal growth phase for enzyme expression.

    • Alternatively, if using an isolated enzyme, prepare a buffered solution containing the purified enzyme and any necessary cofactors (e.g., an NADPH regeneration system).

  • Reaction Setup:

    • In a sterile bioreactor or flask, add the reaction buffer or culture medium.

    • Add glibenclamide, typically dissolved in a minimal amount of a water-miscible organic co-solvent like DMSO, to the desired final concentration.

    • Inoculate the reaction mixture with the microbial culture or add the enzyme solution.

  • Reaction Execution:

    • Incubate the reaction mixture under optimized conditions of temperature, pH, and agitation/aeration.

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC.

  • Product Extraction:

    • Once the reaction has reached completion or optimal conversion, terminate the reaction.

    • Separate the biomass from the reaction broth by centrifugation or filtration.

    • Extract the supernatant or filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover the hydroxylated product.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • Subject the crude product to flash chromatography for initial purification.

    • Perform preparative HPLC, potentially using a chiral stationary phase, to isolate the pure this compound from other isomers.

  • Characterization:

    • Confirm the identity and purity of the final product using HPLC, LC-MS, and NMR spectroscopy.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing Biocatalyst Biocatalyst (Microorganism/Enzyme) Reaction Hydroxylation Reaction (Controlled pH, Temp, Aeration) Biocatalyst->Reaction Glibenclamide Glibenclamide (Substrate) Glibenclamide->Reaction Extraction Product Extraction Reaction->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the biocatalytic synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Formation Check_Catalyst Is Biocatalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions No Solution_Catalyst Optimize Catalyst Loading/ Verify Viability Check_Catalyst->Solution_Catalyst Yes Check_Substrate Is Substrate Concentration Inhibitory? Check_Conditions->Check_Substrate No Solution_Conditions Adjust pH, Temp, Aeration Check_Conditions->Solution_Conditions Yes Check_Cofactor Is Cofactor Limiting? Check_Substrate->Check_Cofactor No Solution_Substrate Lower Substrate Conc./ Use Fed-batch Check_Substrate->Solution_Substrate Yes Solution_Cofactor Ensure Cofactor Regeneration Check_Cofactor->Solution_Cofactor Yes

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: A Researcher's Guide to 3-cis-Hydroxyglibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-cis-Hydroxyglibenclamide (B13724726). This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the study of this active metabolite of glibenclamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is one of the two main active metabolites of glibenclamide (also known as glyburide), a second-generation sulfonylurea drug used to treat type 2 diabetes.[1][2] It is formed in the body through metabolic processes.

Q2: How is this compound formed from glibenclamide?

A2: Glibenclamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and to a lesser extent CYP3A4, which hydroxylate the parent compound to form this compound and 4-trans-hydroxyglibenclamide.[2]

Q3: What is the biological activity of this compound?

A3: this compound exhibits hypoglycemic (blood glucose-lowering) activity by stimulating insulin (B600854) secretion from the pancreatic beta cells.[3][4] Its activity is reported to be weaker than the parent compound, glibenclamide.[1]

Q4: What are the key chemical properties of this compound?

A4: The key chemical properties are summarized in the table below.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number23074-02-4[5][6]
Molecular FormulaC23H28ClN3O6S[5][6][7]
Molecular Weight~510.00 g/mol [5][6]
IUPAC Name5-chloro-N-[2-[4-[[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide[6]

Q5: How is this compound typically analyzed and quantified?

A5: High-performance liquid chromatography (HPLC) is a common method for the determination and quantification of glibenclamide and its metabolites, including this compound, in biological samples such as serum and urine.[8]

Troubleshooting Guide for Experimental Work

This guide addresses common issues that may arise during the extraction, analysis, and quantification of this compound from biological matrices.

Table 2: Troubleshooting Common Experimental Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no recovery of the analyte after extraction Inefficient extraction solvent.Optimize the extraction solvent system. Consider a mixture of polar and non-polar solvents.
Degradation of the analyte during sample processing.Ensure samples are kept on ice or at low temperatures during processing. Minimize exposure to light if the compound is light-sensitive.
Improper pH of the extraction buffer.Adjust the pH of the sample to ensure the analyte is in a neutral form for optimal extraction with organic solvents.
Poor peak shape or resolution in HPLC analysis Inappropriate mobile phase composition.Optimize the mobile phase gradient and composition. Adjust the pH of the aqueous component.
Contaminated or old HPLC column.Flush the column with a strong solvent, or replace the column if necessary.
Sample overload.Dilute the sample before injection.
High background noise in the chromatogram Contaminated solvents or reagents.Use HPLC-grade solvents and freshly prepared reagents.
Insufficient sample cleanup.Incorporate a solid-phase extraction (SPE) step for sample cleanup before HPLC analysis.
Variability in quantification results Inconsistent sample handling and preparation.Standardize all steps of the experimental protocol, from sample collection to analysis.
Instability of the analyte in the stored samples.Store samples at -80°C and analyze them as soon as possible after collection. Perform stability tests.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Protocol 1: General Method for Extraction and HPLC Analysis of this compound from Serum

  • Disclaimer: This is a generalized protocol and may require optimization for specific experimental conditions.

  • Sample Preparation:

    • Thaw frozen serum samples on ice.

    • To 1 mL of serum, add an internal standard.

    • Acidify the sample with an appropriate acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Liquid-Liquid Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the HPLC mobile phase.

    • Vortex briefly and transfer to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at an appropriate wavelength (e.g., 230 nm).

    • Quantification: Determine the concentration of this compound by comparing its peak area to that of a standard curve prepared with known concentrations of the pure compound.

Visualizations

metabolic_pathway Glibenclamide Glibenclamide Enzymes CYP2C9 / CYP3A4 (Liver) Glibenclamide->Enzymes Metabolite1 4-trans-Hydroxyglibenclamide Metabolite2 This compound Enzymes->Metabolite1 Metabolism Enzymes->Metabolite2 Metabolism

Caption: Metabolic conversion of Glibenclamide.

experimental_workflow start Biological Sample (e.g., Serum) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Analysis reconstitution->hplc data Data Analysis and Quantification hplc->data

Caption: Workflow for metabolite analysis.

troubleshooting_flowchart start Poor Analytical Result q1 Is analyte recovery low? start->q1 a1_yes Optimize Extraction - Check solvent - Adjust pH - Assess analyte stability q1->a1_yes Yes q2 Is HPLC peak shape poor? q1->q2 No a1_yes->q2 a2_yes Optimize HPLC Method - Adjust mobile phase - Check/replace column - Dilute sample q2->a2_yes Yes q3 Is there high background noise? q2->q3 No a2_yes->q3 a3_yes Improve Sample Cleanup - Use HPLC-grade solvents - Incorporate SPE q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

Caption: Troubleshooting analytical issues.:** Troubleshooting analytical issues.

References

Technical Support Center: 3-cis-Hydroxyglibenclamide Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of 3-cis-Hydroxyglibenclamide in plasma samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the bioanalysis of this compound using techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Q1: I am observing low recovery of this compound during sample preparation. What are the possible causes and solutions?

A1: Low recovery is a frequent challenge in bioanalysis. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Steps
Inefficient Extraction Optimize the extraction solvent. For liquid-liquid extraction (LLE), test different organic solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) and pH adjustments of the aqueous phase to ensure the analyte is in a non-ionized state for better partitioning. For protein precipitation (PPT), ensure the ratio of precipitant (e.g., acetonitrile (B52724), methanol) to plasma is optimal (typically 3:1 v/v).
Analyte Adsorption Analyte may adsorb to plasticware. Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be considered.
Incomplete Protein Precipitation Ensure thorough vortexing after adding the precipitating solvent and allow sufficient incubation time, sometimes at low temperatures (e.g., -20°C), to maximize protein removal.
Analyte Instability This compound may be susceptible to degradation. Process samples promptly on ice and minimize the time between collection and analysis. Evaluate the stability of the analyte under different storage conditions (bench-top, freeze-thaw cycles).

Q2: My LC-MS/MS assay is suffering from significant ion suppression. How can I identify and mitigate this?

A2: Ion suppression is a common matrix effect in plasma analysis that can severely impact assay sensitivity and reproducibility.

  • Identification:

    • Post-column Infusion: Infuse a standard solution of this compound post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of the analyte indicates ion suppression.

    • Post-extraction Spike: Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank plasma extract. A lower peak area in the plasma extract confirms ion suppression.

  • Mitigation Strategies:

    • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components, particularly phospholipids. Using a longer column, a different stationary phase, or adjusting the gradient profile can be effective.

    • Sample Preparation: Employ more rigorous sample clean-up techniques. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than LLE or PPT.

    • Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

Q3: I am observing poor peak shape (e.g., tailing, broadening) for this compound. What could be the issue?

A3: Poor peak shape can compromise the accuracy and precision of quantification.

Potential CauseTroubleshooting Steps
Secondary Interactions The analyte may be interacting with active sites on the column. Add a small amount of a competing agent, like a volatile acid (e.g., formic acid) or base, to the mobile phase to improve peak shape.
Column Contamination Plasma components can build up on the column. Implement a robust column washing procedure between injections. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with different pH values to optimize peak shape.
Injection Solvent Effects If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure the injection solvent is as weak as or weaker than the mobile phase.

Q4: My assay is showing high variability between replicate injections. What are the likely causes?

A4: High variability can stem from several sources throughout the analytical workflow.

  • Inconsistent Sample Preparation: Ensure precise and consistent execution of the extraction procedure for all samples. Automation of liquid handling steps can improve reproducibility.

  • Instrument Instability: Check for fluctuations in the LC pump pressure and the MS spray stability. A dirty ion source can lead to erratic signal.

  • Carryover: Analyte from a high-concentration sample may carry over to subsequent injections. Implement a thorough needle wash with a strong organic solvent in the autosampler method. Injecting blank samples after high-concentration standards or samples can help assess and mitigate carryover.

Quantitative Data Summary

The following table summarizes typical validation parameters for the LC-MS/MS quantification of glibenclamide and its metabolites in human plasma, based on published literature. Note that specific values can vary depending on the exact methodology and instrumentation used.

ParameterThis compound (M2b)Glibenclamide (Parent Drug)Reference
Lower Limit of Quantitation (LLOQ) 0.100–0.113 ng/mL1.02 ng/mL[1]
Extraction Recovery from Plasma 87-99%87-99%[1]
Intra-day Precision (%RSD) < 14%< 14%[1]
Inter-day Precision (%RSD) < 14%< 14%[1]
Accuracy (% Bias) 86-114%86-114%[1]

Experimental Protocols

Below are representative protocols for the extraction and analysis of this compound from plasma. These should be optimized and validated for your specific laboratory conditions.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate amount of internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma, add the internal standard.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., to acidify the sample).

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Glibenclamide Metabolism Pathway

Glibenclamide is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4, through hydroxylation of the cyclohexyl ring.[2] This results in the formation of several metabolites, including the pharmacologically active this compound.

Glibenclamide_Metabolism Glibenclamide Glibenclamide Metabolites Hydroxylated Metabolites Glibenclamide->Metabolites CYP2C9, CYP3A4 (Hydroxylation) M1 4-trans-Hydroxyglibenclamide (M1) Metabolites->M1 M2b This compound (M2b) Metabolites->M2b Other Other Metabolites Metabolites->Other

Caption: Metabolic pathway of Glibenclamide.

Troubleshooting Workflow for Low Analyte Recovery

This workflow provides a logical sequence of steps to diagnose and resolve issues of low recovery for this compound during plasma sample preparation.

Troubleshooting_Workflow Start Low Recovery Observed CheckExtraction Review Extraction Protocol (Solvent, pH, Volume) Start->CheckExtraction OptimizeExtraction Optimize Extraction Conditions CheckExtraction->OptimizeExtraction Incorrect CheckAdsorption Investigate Adsorption (Use low-bind tubes) CheckExtraction->CheckAdsorption Correct OptimizeExtraction->CheckExtraction Resolved Issue Resolved OptimizeExtraction->Resolved Success UseLowBind Implement Low-Binding Consumables CheckAdsorption->UseLowBind Adsorption Suspected CheckStability Assess Analyte Stability (Freeze-thaw, Bench-top) CheckAdsorption->CheckStability No Adsorption UseLowBind->CheckAdsorption UseLowBind->Resolved Success ModifyHandling Modify Sample Handling (Keep on ice, add stabilizer) CheckStability->ModifyHandling Instability Found CheckStability->Resolved Stable Consult Consult Senior Scientist CheckStability->Consult Unstable ModifyHandling->CheckStability ModifyHandling->Resolved Success

Caption: Troubleshooting workflow for low analyte recovery.

References

Technical Support Center: 3-cis-Hydroxyglibenclamide Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 3-cis-Hydroxyglibenclamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quantitative assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in a this compound LC-MS/MS assay?

The most significant source of interference is from other hydroxylated isomers of glibenclamide, which are isobaric (have the same mass) and often exhibit similar chromatographic behavior.[1] Key interfering isomers include:

  • 4-trans-hydroxycyclohexyl glibenclamide (M1)

  • 4-cis-hydroxycyclohexyl glibenclamide (M2a)

  • 3-trans-hydroxycyclohexyl glibenclamide (M3)

  • 2-trans-hydroxycyclohexyl glibenclamide (M4)

Another major source of interference is the biological matrix itself (e.g., plasma, urine). Endogenous components like phospholipids (B1166683) can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[2]

Q2: How can I detect if I have an isomeric co-elution problem?

Detecting co-elution of isomers is critical for an accurate assay. Several methods can be employed:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a noticeable "shoulder," a split top, or excessive tailing. A pure compound should ideally yield a symmetrical, Gaussian peak.

  • Diode Array Detector (DAD/PDA): If using HPLC with a DAD, a peak purity analysis can be performed. This compares UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the peak is impure and contains co-eluting compounds.

  • High-Resolution Mass Spectrometry (HRMS): Examine the mass spectra at different points across the eluting peak. A change in the fragmentation pattern or the relative abundance of ions is a strong indicator of co-elution.[3]

Q3: What is the metabolic origin of this compound and its isomers?

Glibenclamide (also known as Glyburide) is extensively metabolized in the liver, primarily by cytochrome P450 enzymes like CYP3A4 and CYP2C9.[4][5] This process involves the hydroxylation of the cyclohexyl ring, leading to the formation of several pharmacologically active mono-hydroxylated metabolites, including this compound (M2b) and 4-trans-hydroxyglibenclamide (M1).[1][2]

Glibenclamide_Metabolism cluster_0 Hepatic Metabolism (CYP450) cluster_1 Hydroxylated Metabolites (Isomers) Glibenclamide Glibenclamide (Parent Drug) Metabolites Glibenclamide->Metabolites M1 4-trans-hydroxy (M1) Metabolites->M1 M2b 3-cis-hydroxy (M2b - Target Analyte) Metabolites->M2b M2a 4-cis-hydroxy (M2a) Metabolites->M2a M3 3-trans-hydroxy (M3) Metabolites->M3 Other Other Isomers... (e.g., M4) Metabolites->Other

Glibenclamide Metabolic Pathway

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomers

Poor separation between this compound and other isomers is a common and critical issue.

Troubleshooting Workflow:

G start Poor Resolution or Co-elution Observed check_column 1. Verify Column Health - Is column old? - Any pressure increase? start->check_column optimize_mobile 2. Optimize Mobile Phase - Adjust organic modifier % - Change organic solvent (ACN vs MeOH) - Adjust pH/buffer check_column->optimize_mobile Column OK solution Resolution Achieved check_column->solution Issue Found & Fixed adjust_gradient 3. Modify Gradient - Decrease slope around elution time - Introduce isocratic hold optimize_mobile->adjust_gradient No Improvement optimize_mobile->solution Improved change_column 4. Change Stationary Phase - Try Phenyl-Hexyl or polar-embedded column for different selectivity adjust_gradient->change_column No Improvement adjust_gradient->solution Improved change_column->solution Improved fail Consult Advanced Techniques (e.g., 2D-LC, Ion Mobility) change_column->fail No Improvement

Decision Tree for Isomer Co-elution

Suggested Solutions:

  • Optimize Mobile Phase: The most powerful method for improving peak spacing is to adjust the mobile phase.[6] Try changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjusting the percentage. For ionizable compounds, altering the pH can significantly change retention and selectivity.

  • Adjust Gradient Elution: If using a gradient, make the slope shallower around the time the isomers elute. This provides more time for separation to occur.[7]

  • Change Column Temperature: Temperature affects selectivity. Experiment with column temperatures in 5°C increments. Lowering the temperature often increases retention and can enhance separation.[6][7]

  • Select a Different Stationary Phase: If a standard C18 column is not providing adequate separation, switch to a column with a different chemistry. A Phenyl-Hexyl column, for example, offers pi-pi interactions that can resolve aromatic compounds differently.[6][7]

Issue 2: Low Signal Intensity or High Background Noise (Matrix Effects)

Matrix effects, caused by co-eluting compounds from the biological sample, can suppress or enhance the ionization of the target analyte, leading to poor sensitivity and inaccurate results.[8]

Solutions:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. While protein precipitation (PPT) is fast, it is often insufficient. Consider more rigorous techniques:

    • Liquid-Liquid Extraction (LLE): Partitions the analyte into an immiscible organic solvent, leaving many polar interferences behind.

    • Solid-Phase Extraction (SPE): Offers highly selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away. This is often the most effective method for minimizing matrix effects.

  • Optimize Chromatography: Ensure the chromatographic method separates the analyte from the bulk of matrix components, especially phospholipids, which are a common cause of ion suppression. A wash step with a high percentage of organic solvent after each injection can help clean the column.[1]

  • Use a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes and experiences similar matrix effects to the analyte. However, if a SIL-IS is unavailable or causes interference, use a structural analog. For glibenclamide and its metabolites, glipizide (B1671590) has been successfully used as an internal standard when isotopic standards proved problematic.[1]

Experimental Protocols & Data

Recommended LC-MS/MS Method for Isomer Separation

This method has been shown to successfully separate this compound (M2b) from its five major isomers.[1]

Analytical Workflow:

workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Glipizide) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction lc_sep Chromatographic Separation (C18 Column) extraction->lc_sep ms_detect MS/MS Detection (Positive ESI, MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify report Reporting quantify->report

Bioanalytical Workflow for Hydroxyglibenclamide

Table 1: Chromatographic Conditions

ParameterRecommended Value
HPLC Column Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)[1]
Mobile Phase Isocratic: 50% Methanol in water[1]
Flow Rate 0.8 mL/min[1]
Column Temp. 40 °C[1]
Run Time 19 minutes, followed by a 7-minute wash (90% Methanol)[1]

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Glibenclamide494.1369.1ESI Positive[1]
This compound (M2b) 510.1 369.1 ESI Positive [1]
4-trans-Hydroxyglibenclamide (M1)510.1369.1ESI Positive[1]
Other Isomers (M2a, M3, M4)510.1369.1ESI Positive[1]
Glipizide (Internal Standard)446.1321.1ESI Positive[1]

Note: Since all isomers share the same precursor and primary product ions, chromatographic separation is absolutely essential for accurate quantification.

Table 3: Typical Assay Validation Parameters

The following represents typical performance data for a validated LC-MS/MS assay for glibenclamide and its metabolites.

ParameterGlibenclamideHydroxy-Metabolites
Linearity Range 1 - 200 ng/mL0.5 - 100 ng/mL
LLOQ 1.0 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Extraction Recovery > 85%> 80%

Data compiled and generalized from typical bioanalytical method validation guidelines.

References

long-term storage and stability of 3-cis-Hydroxyglibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of 3-cis-Hydroxyglibenclamide. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least two years upon receipt.[1] It is also crucial to protect the compound from light and moisture to prevent degradation.[1]

Q2: Can I store this compound at a different temperature for a short period?

Yes, for short-term storage, +4°C is recommended.[1] While short excursions to ambient temperatures, for instance during shipping, are generally acceptable, prolonged exposure to higher temperatures should be avoided to maintain the compound's purity and stability.

Q3: How should I handle the compound upon receiving it?

Upon receipt, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial. This minimizes condensation, which could introduce moisture and affect the stability of the compound.

Q4: What solvents are suitable for dissolving this compound?

This compound is slightly soluble in DMSO and methanol.[1] For creating stock solutions, it is advisable to prepare aliquots in tightly sealed vials and store them at -20°C. Generally, these solutions are usable for up to one month. For optimal results, solutions should be freshly prepared and used on the same day.

Q5: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, its parent compound, glibenclamide, and other sulfonylureas are known to be susceptible to hydrolysis under both acidic and alkaline conditions.[2][3] The primary sites of degradation are the sulfonylurea and amide moieties. Thermal degradation is also a potential pathway.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Compound degradation due to improper storage.Verify that the compound has been stored at -20°C and protected from light and moisture. Consider using a fresh vial of the compound for subsequent experiments.
Contamination of stock solutions.Prepare fresh stock solutions using high-purity solvents. If possible, analyze the stock solution by HPLC to check for impurities or degradation products.
Difficulty in dissolving the compound. Use of an inappropriate solvent or insufficient mixing.Confirm the use of a recommended solvent (e.g., DMSO, methanol). Gentle warming and vortexing may aid dissolution.
Compound has degraded or precipitated out of solution.Visually inspect the solution for any particulates. If precipitation is suspected, try to redissolve by gentle warming. If this fails, prepare a fresh solution.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.Compare the chromatogram with a reference standard. If degradation is suspected, review the storage and handling procedures. Forced degradation studies can help identify potential degradation products.
Contamination from solvents or labware.Run a blank injection with the solvent to check for contaminants. Ensure all labware is thoroughly cleaned.

Stability Data

The following tables summarize the known stability of this compound and the expected stability based on data from its parent compound, glibenclamide, under various conditions.

Table 1: Recommended Storage Conditions for this compound

Condition Temperature Duration Expected Purity
Long-Term Storage-20°C≥ 2 years≥97%[1]
Short-Term Storage+4°C< 1 weekNo significant degradation expected.
ShippingAmbient< 1 weekNo significant degradation expected.

Table 2: Summary of Forced Degradation Studies on Glibenclamide (as a proxy for this compound)

Stress Condition Details Observation Potential Degradation Products
Acid Hydrolysis0.1 M HCl at 60°C for 30 minutesSignificant degradationHydrolysis of the sulfonylurea and amide bonds.
Base Hydrolysis0.1 M NaOH at 60°C for 30 minutesSignificant degradationHydrolysis of the sulfonylurea and amide bonds.
Oxidation3% H₂O₂ at room temperatureModerate degradationOxidation products.
Thermal DegradationDry heat at elevated temperaturesDegradation observedElimination of cyclohexylisocyanate, formation of 1,3-dicyclohexylurea.[4]
PhotodegradationExposure to UV lightDegradation observedPhotolytic degradation products.

Experimental Protocols

Protocol 1: Stability Testing of this compound using RP-HPLC

This protocol outlines a general method for assessing the stability of this compound.

1. Preparation of Standard Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).

2. HPLC Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 60:40, v/v). The aqueous phase may contain a buffer like phosphate (B84403) buffer at a specific pH.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 228 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

3. Stability Study Procedure:

  • Prepare solutions of this compound and subject them to various stress conditions as outlined in Table 2.

  • At specified time points, withdraw samples, dilute them to the working concentration if necessary, and inject them into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

4. Data Analysis:

  • Calculate the percentage of remaining this compound and the percentage of each degradation product.

  • The retention time and peak area of the standard solution should be used for comparison.

Visualizations

Experimental Workflow for Stability Testing

G Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to stress base Base Hydrolysis prep->base Expose to stress oxidation Oxidation prep->oxidation Expose to stress thermal Thermal Stress prep->thermal Expose to stress photo Photostability prep->photo Expose to stress hplc RP-HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation hplc->data Evaluate chromatograms

Caption: A general workflow for conducting forced degradation studies.

Potential Degradation Pathway

G Potential Hydrolytic Degradation Pathway parent This compound sulfonamide Sulfonamide Derivative parent->sulfonamide Acid/Base Hydrolysis (Sulfonylurea Cleavage) amine Cyclohexyl Amine Derivative parent->amine Acid/Base Hydrolysis (Sulfonylurea Cleavage) co2 CO2 parent->co2 Acid/Base Hydrolysis (Sulfonylurea Cleavage)

Caption: A simplified diagram of a potential hydrolytic degradation pathway.

References

Technical Support Center: 3-cis-Hydroxyglibenclamide In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-cis-Hydroxyglibenclamide in in vitro experiments.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to your aqueous experimental buffer or cell culture medium.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous solution exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Solvent Exchange The abrupt change from a high concentration in DMSO to a large volume of aqueous solution can cause the compound to "crash out."Employ a stepwise dilution method. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume.
Low Temperature of Media/Buffer The solubility of many compounds, including potentially this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffers for dilutions.
Incorrect Solvent for Stock Solution While this compound is slightly soluble in DMSO and methanol, the choice and quality of the solvent can impact solubility.[1]Ensure you are using high-purity, anhydrous DMSO for your stock solution.
Issue 2: Delayed Precipitation in Culture

Symptom: The solution appears clear initially, but a precipitate forms after several hours or days of incubation.

Potential CauseExplanationRecommended Solution
Media Component Interaction The compound may interact with components in the cell culture medium over time, such as salts, amino acids, or proteins in serum, forming insoluble complexes.If possible, test the solubility in different basal media formulations. Consider reducing the serum concentration if your cells can tolerate it.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
Evaporation Evaporation of media in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of the compound.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates for long-term experiments.
pH Shift in Media Changes in pH of the culture medium due to cell metabolism can affect the ionization and solubility of the compound.Monitor the pH of your culture medium. If a significant pH shift is observed, consider using a buffered medium or more frequent media changes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data, this compound is described as being slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1] For in vitro cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions of hydrophobic compounds. It is recommended to use anhydrous, high-purity DMSO.

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: You can perform a simple solubility test. Prepare a series of dilutions of your this compound DMSO stock in your pre-warmed cell culture medium. Incubate these dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period. The highest concentration that remains clear and free of visible precipitate is your maximum working soluble concentration.

Q4: What is the recommended final concentration of DMSO in the cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Can I sonicate or heat the solution to improve the solubility of this compound?

A5: Gentle warming (e.g., in a 37°C water bath) and vortexing can help dissolve the compound in DMSO when preparing the stock solution. However, be cautious with excessive heating, as it may degrade the compound. Sonication can also be used to aid dissolution. For dilutions in aqueous media, pre-warming the media is recommended over heating the final solution containing the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Protocol 2: Dilution of this compound for Cell Culture Experiments (Stepwise Method)
  • Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate dilution to your culture wells containing pre-warmed medium to reach the final desired concentration. Gently mix by pipetting or swirling the plate.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store prewarm Pre-warm Culture Medium (37°C) store->prewarm Use fresh aliquot intermediate Prepare Intermediate Dilution prewarm->intermediate final Prepare Final Dilution in Culture Plate intermediate->final

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway compound Glibenclamide / this compound sur1 SUR1 Subunit of KATP Channel compound->sur1 Binds to katp KATP Channel sur1->katp Inhibits k_efflux K+ Efflux katp->k_efflux Mediates depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Activates ca_influx Ca2+ Influx ca_channel->ca_influx Mediates insulin Insulin Secretion ca_influx->insulin Triggers

References

minimizing degradation of 3-cis-Hydroxyglibenclamide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-cis-Hydroxyglibenclamide during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation important?

Q2: What are the primary degradation pathways for this compound?

A2: As a sulfonylurea derivative, this compound is susceptible to several degradation pathways, primarily:

  • Hydrolysis: The sulfonylurea bridge is prone to cleavage under both acidic and basic conditions. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process.

  • Enzymatic Degradation: Residual enzymatic activity in biological samples can potentially metabolize the analyte.

Q3: What are the ideal storage conditions for plasma and urine samples containing this compound?

A3: To ensure the stability of this compound in biological matrices, the following storage conditions are recommended:

  • Short-term storage: Samples should be processed as quickly as possible. If immediate processing is not feasible, store samples at 2-8°C for no longer than 24 hours.

  • Long-term storage: For storage exceeding 24 hours, samples should be frozen at -20°C or, ideally, at -80°C. Glibenclamide, the parent compound, has been shown to be stable in plasma for at least one week at -20°C.[1]

  • Light protection: Samples should always be protected from light by using amber-colored tubes or by wrapping them in aluminum foil.

Q4: How many freeze-thaw cycles are acceptable for samples containing this compound?

A4: It is best to minimize freeze-thaw cycles. For glibenclamide, stability has been demonstrated for up to three freeze-thaw cycles. It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Degradation during extraction: pH of the extraction solvent is too acidic or basic.Optimize the pH of the extraction buffer to be near neutral (pH 6-8). Perform extraction steps on ice to minimize temperature-related degradation.
Incomplete extraction: Inefficient partitioning in Liquid-Liquid Extraction (LLE) or poor retention/elution in Solid-Phase Extraction (SPE).For LLE, test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and adjust the pH of the aqueous phase. For SPE, optimize the conditioning, loading, washing, and elution steps. Ensure the chosen SPE cartridge chemistry is appropriate for the analyte.
Adsorption to labware: The analyte may adsorb to glass or plastic surfaces.Use low-binding polypropylene (B1209903) tubes and pipette tips. Silanize glassware if it must be used.
High Variability in Results Inconsistent sample handling: Differences in time between sample collection and processing, or variations in storage temperature.Standardize the entire sample handling workflow. Ensure all samples are treated identically from collection to analysis.
Matrix effects in LC-MS/MS analysis: Co-eluting endogenous components from the biological matrix can suppress or enhance the analyte signal.Optimize the chromatographic separation to resolve the analyte from interfering matrix components. Employ a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE). Use a stable isotope-labeled internal standard to compensate for matrix effects.
Peak Tailing or Fronting in Chromatogram Secondary interactions with the analytical column: Active sites on the column packing material can interact with the analyte.Use a high-quality, end-capped analytical column. Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) to the mobile phase to reduce secondary interactions.
Column overload: Injecting too much sample onto the column.Reduce the injection volume or dilute the sample.
Presence of Unexpected Peaks Degradation products: Peaks corresponding to degradation products may appear.Review the sample handling and preparation procedure to identify potential causes of degradation (e.g., exposure to light, extreme pH, or high temperature).
Contamination: Contaminants from solvents, reagents, or labware.Use high-purity solvents and reagents. Thoroughly clean all labware. Run blank samples to identify the source of contamination.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific laboratory conditions and analytical instrumentation.

Materials:

  • Human plasma (collected in tubes containing an appropriate anticoagulant, e.g., EDTA)

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC grade)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Reconstitution solution (e.g., 50:50 acetonitrile (B52724):water)

  • Low-binding polypropylene centrifuge tubes (1.5 mL and 15 mL)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice or at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Aliquot 500 µL of plasma into a 15 mL polypropylene centrifuge tube.

  • Spiking Internal Standard: Add a known amount of the internal standard solution to each plasma sample, blank, and quality control (QC) sample.

  • Buffering: Add 500 µL of 0.1 M phosphate buffer (pH 7.0) to each tube and vortex briefly.

  • Extraction: Add 5 mL of MTBE or ethyl acetate. Cap the tubes and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean 15 mL tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the reconstitution solution. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol provides a general framework for SPE. The choice of sorbent and specific solvent volumes may require optimization.

Materials:

  • Human plasma (collected in tubes containing an appropriate anticoagulant, e.g., EDTA)

  • This compound reference standard

  • Internal Standard (IS) solution

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18, HLB)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid or Ammonium hydroxide (B78521) (for pH adjustment)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Pre-treatment: Thaw plasma samples as described in the LLE protocol. Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any precipitates.

  • Aliquoting and Spiking: To 500 µL of plasma supernatant, add the internal standard.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A second wash with a slightly stronger organic solvent (e.g., 20% methanol in water) may be necessary to remove less polar interferences. This step requires careful optimization to avoid elution of the analyte.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solution.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

degradation_pathway Metabolite This compound Hydrolysis Hydrolysis Products (Cleavage of sulfonylurea bridge) Metabolite->Hydrolysis  pH (Acidic/Basic) Temperature Photo Photodegradation Products Metabolite->Photo  Light (UV) Thermal Thermal Degradation Products Metabolite->Thermal  Heat Enzymatic Further Metabolites Metabolite->Enzymatic  Enzymes

Caption: Primary degradation pathways for this compound.

sample_preparation_workflow cluster_collection Sample Collection & Storage cluster_extraction Extraction cluster_analysis Analysis Collection Collect Blood/Urine (Protect from light) Centrifuge Centrifuge (if plasma is needed) Collection->Centrifuge Store Store at -80°C Centrifuge->Store Pretreat Thaw & Pre-treat Sample (Add Internal Standard) Store->Pretreat LLE Liquid-Liquid Extraction Pretreat->LLE SPE Solid-Phase Extraction Pretreat->SPE Evap Evaporate Solvent LLE->Evap SPE->Evap Recon Reconstitute Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: General experimental workflow for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of 3-cis-Hydroxyglibenclamide and Glibenclamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive comparison of the pharmacological activities of the antidiabetic drug glibenclamide and its primary active metabolite, 3-cis-Hydroxyglibenclamide. This document is intended for researchers, scientists, and professionals engaged in drug development and metabolic disease research.

Executive Summary

Glibenclamide, a potent second-generation sulfonylurea, exerts its glucose-lowering effect by stimulating insulin (B600854) secretion from pancreatic β-cells. It is extensively metabolized in the liver to active metabolites, including this compound. This comparison reveals that while this compound is a more potent hypoglycemic agent than its parent compound, its maximal efficacy is lower. This guide provides a detailed examination of their activities, supported by quantitative data, experimental protocols, and visual representations of the underlying mechanisms.

Quantitative Activity Comparison

The hypoglycemic activities of glibenclamide and its metabolite, this compound, have been quantitatively assessed in human studies. The key pharmacodynamic parameters are summarized in the table below.

ParameterGlibenclamideThis compound
Potency (CEss50) 108 ng/mL[1][2]37 ng/mL[1][2]
Maximal Effect (Emax) 56% blood glucose reduction[1][2]27% blood glucose reduction[1][2]
Relative Hypoglycemic Activity 100%Approximately 50% of glibenclamide[3]
  • CEss50 (Steady-state concentration for 50% of maximal effect): A lower CEss50 value indicates higher potency. This compound is approximately 2.9 times more potent than glibenclamide.[1][2]

  • Emax (Maximal effect): This represents the maximum achievable blood glucose reduction. Glibenclamide demonstrates a greater maximal effect compared to its metabolite.[1][2]

Mechanism of Action

Both glibenclamide and this compound share the same fundamental mechanism of action to stimulate insulin secretion. They bind to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This binding event closes the KATP channels, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, resulting in an influx of calcium ions that triggers the exocytosis of insulin-containing granules.

Glibenclamide and Metabolite Mechanism of Action cluster_cell Pancreatic β-Cell Drug Glibenclamide or This compound SUR1 SUR1 Subunit Drug->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Causes Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Triggers Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

Caption: Signaling pathway for insulin secretion stimulated by glibenclamide and its active metabolite.

Experimental Protocols

The quantitative data presented in this guide are derived from rigorous clinical and preclinical studies. Below are summaries of the key experimental methodologies employed.

Human Pharmacodynamic Study

This study was designed to directly compare the blood glucose-lowering effects of glibenclamide and its metabolites in healthy individuals.

  • Study Design: A placebo-controlled, randomized, single-blind, crossover study was conducted.

  • Participants: Eight healthy subjects were enrolled.

  • Drug Administration: Single intravenous doses of 3.5 mg of glibenclamide, 4-trans-hydroxy-glibenclamide (M1), and 3-cis-hydroxy-glibenclamide (M2) were administered. An oral dose of 3.5 mg of glibenclamide and an intravenous placebo were also included.

  • Measurements: Blood glucose concentrations were measured using a glucose oxidase method. Serum insulin concentrations were determined by a specific immunoassay.

  • Pharmacodynamic Analysis: The relationship between the serum concentrations of each compound and the corresponding percentage reduction in blood glucose was modeled to determine the CEss50 and Emax values.

In Vitro Insulin Secretion Assay

This assay is used to assess the direct effect of compounds on insulin release from pancreatic β-cells.

  • Cell System: Isolated human pancreatic islets or cultured pancreatic β-cell lines (e.g., MIN-6 cells) are utilized.

  • Procedure:

    • Islets or cells are incubated in a buffer containing a basal glucose concentration.

    • The cells are then exposed to a stimulatory glucose concentration in the presence of varying concentrations of the test compound (glibenclamide or this compound).

    • The amount of insulin released into the surrounding medium is quantified.

  • Quantification: Insulin levels are measured using techniques such as ELISA or radioimmunoassay.

SUR1 Binding Assay

This in vitro assay determines the binding affinity of a compound to the SUR1 receptor.

  • Methodology: A competitive binding assay is performed using cell membranes expressing the SUR1 receptor and a radiolabeled form of glibenclamide (e.g., [3H]glibenclamide).

  • Procedure:

    • The cell membranes are incubated with a fixed concentration of [3H]glibenclamide and varying concentrations of the unlabeled test compound.

    • The amount of bound radioactivity is measured after separating the bound from the free radioligand.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled glibenclamide (IC50) is determined.

Experimental Workflow Start In Vivo and In Vitro Studies InVivo Human Pharmacodynamic Study Start->InVivo InVitro In Vitro Assays Start->InVitro Data_Collection Data Collection (Blood Glucose, Insulin, Binding) InVivo->Data_Collection Insulin_Secretion Insulin Secretion Assay InVitro->Insulin_Secretion SUR1_Binding SUR1 Binding Assay InVitro->SUR1_Binding Insulin_Secretion->Data_Collection SUR1_Binding->Data_Collection Analysis Pharmacodynamic & Kinetic Analysis (CEss50, Emax, IC50) Data_Collection->Analysis Comparison Comparative Analysis of Activity Analysis->Comparison

Caption: General experimental workflow for comparing the activity of glibenclamide and its metabolites.

Conclusion

The active metabolite this compound demonstrates a distinct pharmacological profile compared to its parent drug, glibenclamide. While it possesses higher potency in lowering blood glucose, its maximal efficacy is notably lower. These findings have significant implications for understanding the overall therapeutic effect and duration of action of glibenclamide. For drug development professionals, the structure-activity relationship elucidated by comparing glibenclamide and its metabolites offers valuable insights for the design of new sulfonylurea derivatives with tailored pharmacodynamic properties. Further research focusing on the direct comparative binding affinities and insulin secretion profiles will provide a more complete understanding of their molecular interactions and cellular effects.

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of 3-cis-Hydroxyglibenclamide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic and metabolic studies. This guide provides a comparative overview of validated analytical methods for 3-cis-Hydroxyglibenclamide, a primary metabolite of the widely used anti-diabetic drug, glibenclamide. While detailed experimental data for direct comparison remains somewhat elusive in publicly available literature, this document synthesizes established methodologies for glibenclamide and its metabolites to offer a foundational understanding of the requisite validation parameters and procedural workflows.

The analysis of this compound, alongside its parent compound and other metabolites like 4-trans-hydroxyglibenclamide, is essential for a comprehensive understanding of glibenclamide's absorption, distribution, metabolism, and excretion (ADME) profile. Validated analytical methods are paramount to ensure the reliability and reproducibility of the data generated in these studies. The most commonly employed techniques for the quantification of glibenclamide and its metabolites in biological matrices such as plasma, serum, and urine are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Methodologies

While a direct head-to-head comparison of validated methods for this compound is challenging due to the limited availability of comprehensive validation reports in the public domain, we can extrapolate from the extensive literature on glibenclamide analysis. The key validation parameters, as stipulated by regulatory bodies like the FDA and ICH, remain consistent across these analytical platforms.

A pivotal, though not fully accessible, study by Rydberg et al. (1991) describes a column liquid chromatography method for the simultaneous determination of glibenclamide and its two main metabolites, including this compound, in human serum and urine. This foundational work underscores the feasibility of chromatographic separation and quantification of these related compounds.

Herein, we present a summary of typical validation parameters for HPLC and LC-MS/MS methods based on available data for glibenclamide, which would be analogous for its 3-cis-hydroxy metabolite.

Table 1: Comparison of Typical Validation Parameters for Glibenclamide Analytical Methods
Validation ParameterHPLC-UVLC-MS/MS
Linearity (Range) 10 - 400 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99
Accuracy (% Recovery) 91.5% - 105%85% - 115%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) ~5 ng/mL< 1 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL~1-5 ng/mL
Specificity/Selectivity No interference from endogenous componentsHigh specificity through mass transitions
Sample Volume 100 - 500 µL50 - 200 µL

Note: The values presented are indicative and compiled from various sources on glibenclamide analysis. Specific values for this compound would require dedicated method validation.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols are specific to each laboratory and analytical setup. However, a general workflow for the analysis of this compound in a biological matrix can be outlined.

Sample Preparation (Liquid-Liquid Extraction - LLE)
  • To 1 mL of plasma or serum, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 5 mL of an organic solvent (e.g., a mixture of n-hexane and dichloromethane).

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 200 µL) for injection into the chromatographic system.

HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of approximately 230 nm.

  • Injection Volume: 20 µL.

LC-MS/MS Method
  • Column: A suitable C18 or similar reverse-phase column with a smaller particle size for better resolution.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

Visualizing the Workflow

To illustrate the logical flow of validating an analytical method for this compound, the following diagram outlines the key stages involved.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_application 4. Application Define_Purpose Define Purpose of the Method Select_Method Select Analytical Method (HPLC, LC-MS/MS) Define_Purpose->Select_Method Prepare_Reagents Prepare Reference Standards & Reagents Select_Method->Prepare_Reagents Optimize_Sample_Prep Optimize Sample Preparation Prepare_Reagents->Optimize_Sample_Prep Optimize_Chromatography Optimize Chromatographic Conditions Optimize_Detection Optimize Detection Parameters Optimize_Chromatography->Optimize_Detection Optimize_Sample_Prep->Optimize_Chromatography Linearity Linearity & Range Optimize_Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Selectivity Selectivity & Specificity Precision->Selectivity LOD_LOQ LOD & LOQ Selectivity->LOD_LOQ Stability Stability LOD_LOQ->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks

Analytical Method Validation Workflow

Conclusion

The validation of analytical methods for this compound is a meticulous process that demands careful optimization and adherence to stringent regulatory guidelines. While this guide provides a comparative framework based on the well-established methods for its parent compound, glibenclamide, it is imperative for researchers to perform a full validation for any method intended for the quantification of this specific metabolite. The choice between HPLC-UV and LC-MS/MS will ultimately depend on the required sensitivity, selectivity, and the resources available. LC-MS/MS generally offers superior sensitivity and specificity, making it the preferred method for bioanalytical studies where low concentrations of the metabolite are expected. As more research becomes publicly accessible, a more direct and detailed comparison will undoubtedly emerge, further refining the analytical approaches for this important drug metabolite.

Glibenclamide Metabolites: A Comparative Analysis of Hypoglycemic Potency

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative potency of glibenclamide and its primary active metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).

Glibenclamide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic action is primarily mediated by stimulating insulin (B600854) secretion from pancreatic β-cells. Following administration, glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites. Among these, the hydroxylated derivatives, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2), are pharmacologically active and contribute significantly to the overall glucose-lowering effect of the parent drug. Understanding the relative potency of these metabolites is crucial for a comprehensive assessment of glibenclamide's pharmacodynamics and for the development of new therapeutic agents with improved profiles.

Comparative Potency of Glibenclamide and its Active Metabolites

Experimental data from clinical studies in healthy human subjects have provided quantitative measures of the hypoglycemic potency of glibenclamide and its major active metabolites, M1 and M2. The steady-state serum concentration required to achieve 50% of the maximum glucose-lowering effect (CEss50) is a key parameter for this comparison.

CompoundCEss50 (ng/mL)Relative Potency (approx. vs Glibenclamide)
Glibenclamide (Gb) 108[1]1x
Metabolite M1 (4-trans-hydroxy-glibenclamide) 23[1]~4.7x
Metabolite M2 (3-cis-hydroxy-glibenclamide) 37[1]~2.9x

Table 1: Comparative potency of glibenclamide and its active metabolites in inducing hypoglycemia in humans. A lower CEss50 value indicates higher potency.

The data clearly indicates that both major metabolites, M1 and M2, are significantly more potent than the parent drug, glibenclamide, in their ability to lower blood glucose. Metabolite M1, in particular, exhibits approximately 4.7 times the potency of glibenclamide. These findings underscore the critical role of these metabolites in the therapeutic efficacy and potential for prolonged hypoglycemic events associated with glibenclamide treatment.[2]

Signaling Pathway of Glibenclamide and its Metabolites

The hypoglycemic effect of glibenclamide and its active metabolites is initiated by their interaction with the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells. This interaction leads to a cascade of events culminating in insulin exocytosis.

Glibenclamide Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane β-cell Membrane cluster_intracellular Intracellular Space Glibenclamide / Metabolites Glibenclamide / Metabolites SUR1 SUR1 Subunit Glibenclamide / Metabolites->SUR1 Binds to Kir6.2 Kir6.2 Subunit SUR1->Kir6.2 Regulates K+ Efflux Block K+ Efflux Blocked Kir6.2->K+ Efflux Block Channel Closure Ca2+ Channel Voltage-gated Ca2+ Channel Ca2+ Influx Ca2+ Influx Ca2+ Channel->Ca2+ Influx Depolarization Membrane Depolarization K+ Efflux Block->Depolarization Depolarization->Ca2+ Channel Opens Insulin Exocytosis Insulin Exocytosis Ca2+ Influx->Insulin Exocytosis Triggers

Figure 1: Signaling pathway of glibenclamide and its active metabolites in pancreatic β-cells.

Metabolic Pathway of Glibenclamide

Glibenclamide undergoes extensive hepatic metabolism, primarily through hydroxylation, to produce its active metabolites, M1 and M2. This biotransformation is catalyzed by specific cytochrome P450 (CYP) enzymes.

Glibenclamide Metabolism Glibenclamide Glibenclamide CYP2C9 CYP2C9 Glibenclamide->CYP2C9 CYP3A4 CYP3A4 Glibenclamide->CYP3A4 Metabolite M1 4-trans-hydroxy-glibenclamide (M1) CYP2C9->Metabolite M1 Metabolite M2 3-cis-hydroxy-glibenclamide (M2) CYP2C9->Metabolite M2 CYP3A4->Metabolite M1 CYP3A4->Metabolite M2

Figure 2: Metabolic conversion of glibenclamide to its major active metabolites.

Experimental Protocols

In Vivo Potency Assessment in Humans

The comparative potency data presented in Table 1 was derived from a clinical study with the following design:

  • Study Design: A randomized, single-blind, placebo-controlled crossover study.

  • Subjects: Healthy volunteers.

  • Intervention: Intravenous administration of single doses of glibenclamide, M1, and M2, as well as oral administration of glibenclamide.

  • Measurements: Serum concentrations of the administered compounds and blood glucose levels were monitored over time.

  • Data Analysis: The percentage of blood glucose reduction versus placebo was plotted against the log of the serum concentration. A pharmacokinetic/pharmacodynamic (PK/PD) model was used to calculate the CEss50 values.[1]

In Vitro Potency Assessment: Patch-Clamp Electrophysiology

To directly assess the inhibitory activity of glibenclamide and its metabolites on the K-ATP channel, the patch-clamp technique is the gold standard.

Patch-Clamp Workflow Cell Culture 1. Culture pancreatic β-cells (e.g., INS-1, MIN6) Cell Plating 2. Plate cells on coverslips Cell Culture->Cell Plating Recording Setup 3. Transfer coverslip to recording chamber on an inverted microscope Cell Plating->Recording Setup Pipette Preparation 4. Fill glass micropipette with intracellular solution Recording Setup->Pipette Preparation Giga-seal Formation 5. Form a high-resistance seal (>1 GΩ) with the cell membrane Pipette Preparation->Giga-seal Formation Whole-Cell Configuration 6. Rupture the membrane patch to achieve whole-cell configuration Giga-seal Formation->Whole-Cell Configuration Baseline Recording 7. Record baseline K-ATP channel currents at a holding potential Whole-Cell Configuration->Baseline Recording Compound Application 8. Perfuse with extracellular solution containing test compound (Glibenclamide, M1, or M2) Baseline Recording->Compound Application Data Acquisition 9. Record changes in K-ATP channel current Compound Application->Data Acquisition Data Analysis 10. Determine IC50 values for each compound Data Acquisition->Data Analysis

Figure 3: Experimental workflow for assessing K-ATP channel inhibition using whole-cell patch-clamp.

Detailed Protocol:

  • Cell Culture: Pancreatic β-cell lines (e.g., INS-1, MIN6) or primary islets are cultured under standard conditions.

  • Solutions:

    • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH. ATP can be included at a low concentration (e.g., 0.1 mM) to maintain channel activity.

  • Recording Procedure:

    • A coverslip with adherent cells is placed in a recording chamber and perfused with the extracellular solution.

    • A glass micropipette with a resistance of 3-5 MΩ is filled with the intracellular solution and mounted on the patch-clamp amplifier headstage.

    • Under microscopic guidance, the pipette tip is brought into contact with a cell, and gentle suction is applied to form a giga-seal.

    • A brief pulse of suction is then applied to rupture the cell membrane, establishing the whole-cell recording configuration.

    • The cell is voltage-clamped at a holding potential of -70 mV.

    • Baseline K-ATP channel currents are recorded.

    • The test compounds (glibenclamide, M1, or M2) are applied at various concentrations via the perfusion system.

    • The resulting inhibition of the K-ATP current is recorded.

  • Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Conclusion

The active metabolites of glibenclamide, M1 and M2, are not only pharmacologically active but are demonstrably more potent than the parent compound in their hypoglycemic effect. This enhanced potency is a critical consideration in the clinical use of glibenclamide, influencing both its efficacy and its potential for adverse effects such as prolonged hypoglycemia. The provided experimental frameworks offer robust methods for the continued investigation and characterization of sulfonylurea compounds and their metabolites, aiding in the development of safer and more effective therapies for type 2 diabetes.

References

A Comparative Guide to the Activity of 3-cis-Hydroxyglibenclamide and 4-trans-Hydroxyglibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypoglycemic activity of two major metabolites of the anti-diabetic drug glibenclamide: 3-cis-Hydroxyglibenclamide (B13724726) (M2) and 4-trans-Hydroxyglibenclamide (M1). The information presented is based on published experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these active metabolites.

Introduction

Glibenclamide, a second-generation sulfonylurea, is widely used in the treatment of type 2 diabetes mellitus. Its mechanism of action involves the stimulation of insulin (B600854) release from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.[1] Glibenclamide is extensively metabolized in the liver into several derivatives, with 4-trans-hydroxyglibenclamide (M1) and this compound (M2) being the two main active metabolites.[2][3][4] Understanding the distinct activities of these metabolites is crucial for a comprehensive assessment of the overall therapeutic and potential adverse effects of glibenclamide, especially in patient populations with altered drug metabolism or clearance, such as those with renal impairment.[3][5]

Comparative Hypoglycemic Activity

Clinical studies in humans have demonstrated that both M1 and M2 possess intrinsic hypoglycemic activity.[2][4] A placebo-controlled, randomized, single-blind crossover study in eight healthy subjects provided quantitative data on the comparative effects of intravenously administered M1, M2, and the parent drug, glibenclamide.

Quantitative Comparison of Hypoglycemic Effects

The following table summarizes the key pharmacodynamic and pharmacokinetic parameters for this compound (M2) and 4-trans-Hydroxyglibenclamide (M1), as well as for the parent compound, glibenclamide (Gb).

ParameterThis compound (M2)4-trans-Hydroxyglibenclamide (M1)Glibenclamide (Gb)
Blood Glucose Reduction (% AUC 0-5h vs. Placebo) 12.5 ± 2.3%[4]18.2 ± 3.3%[4]19.9 ± 2.1% (IV), 23.8 ± 1.2% (oral)[4]
CEss50 (ng/mL) 37[2]23[2]108[2]
Emax (%) 27[2]40[2]56[2]
Equilibration Half-life (kEO-HL) (h) 1.4[2]3.9[2]0.44[2]

CEss50 : Steady-state serum concentration at 50% of maximal effect. A lower value indicates higher potency. Emax : Maximum observed effect (percentage of blood glucose reduction). Equilibration Half-life (kEO-HL) : Time taken for the drug concentration at the effect site to reach 50% of the steady-state concentration.

From the data, it is evident that 4-trans-Hydroxyglibenclamide (M1) is more potent than this compound (M2) in lowering blood glucose, as indicated by its lower CEss50 value.[2] M1 also demonstrates a greater maximal effect (Emax) compared to M2.[2] However, M2 appears to have a shorter equilibration half-life, suggesting a faster onset of action at the target site.[2] Both metabolites are less potent than the parent drug, glibenclamide, but may contribute significantly to the overall hypoglycemic effect, particularly in situations of impaired renal clearance where their concentrations can accumulate.[2][5]

Mechanism of Action: Interaction with the K-ATP Channel

The hypoglycemic effects of both this compound and 4-trans-Hydroxyglibenclamide are attributed to their ability to stimulate insulin secretion from pancreatic β-cells.[4] This is achieved through their interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. The K-ATP channel is a hetero-octameric complex composed of four SUR1 subunits and four inwardly rectifying potassium channel (Kir6.2) subunits.

The binding of sulfonylureas or their active metabolites to SUR1 leads to the closure of the K-ATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

G cluster_0 Pancreatic β-cell KATP K-ATP Channel (SUR1 + Kir6.2) K_ion K⁺ KATP->K_ion Inhibits K⁺ efflux Ca_channel Voltage-gated Ca²⁺ Channel Insulin Insulin Granules Ca_channel->Insulin Triggers exocytosis Metabolites This compound (M2) 4-trans-Hydroxyglibenclamide (M1) Metabolites->KATP Binds to SUR1 subunit Depolarization Membrane Depolarization Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx Secreted_Insulin Insulin Secretion Insulin->Secreted_Insulin Release Depolarization->Ca_channel Opens

Caption: Signaling pathway of 3-cis- and 4-trans-Hydroxyglibenclamide in pancreatic β-cells.

Experimental Protocols

In Vivo Assessment of Hypoglycemic Activity

The following protocol provides a general framework based on the clinical study that compared the hypoglycemic effects of glibenclamide and its metabolites.[4]

Objective: To determine the effect of this compound and 4-trans-Hydroxyglibenclamide on blood glucose levels in human subjects.

Experimental Design: A placebo-controlled, randomized, single-blind crossover study.

Subjects: Healthy, non-diabetic volunteers.

Procedure:

  • Fasting: Subjects fast overnight prior to the study day.

  • Drug Administration: A single dose of this compound, 4-trans-Hydroxyglibenclamide, glibenclamide, or placebo is administered intravenously. A washout period of at least 3 months is implemented between each drug administration phase.

  • Blood Sampling: Venous blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240, and 300 minutes) post-administration.

  • Blood Glucose Measurement: Blood glucose concentrations are determined using a glucose oxidase method.

  • Data Analysis: The percentage reduction in the area under the blood glucose concentration-time curve (AUC) from 0 to 5 hours is calculated for each active treatment relative to placebo.

G start Healthy Subjects (Overnight Fast) admin Intravenous Administration (M1, M2, Glibenclamide, or Placebo) start->admin sampling Serial Blood Sampling (0-300 minutes) admin->sampling glucose_assay Blood Glucose Measurement (Glucose Oxidase Method) sampling->glucose_assay insulin_assay Serum Insulin Measurement (ELISA) sampling->insulin_assay pk_analysis Pharmacokinetic Analysis (HPLC) sampling->pk_analysis pd_analysis Pharmacodynamic Analysis (% AUC Reduction) glucose_assay->pd_analysis pkpd_modeling PK/PD Modeling pk_analysis->pkpd_modeling pd_analysis->pkpd_modeling results Comparative Activity Data pkpd_modeling->results

References

A Comparative Guide to the Cross-Validation of 3-cis-Hydroxyglibenclamide Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common bioanalytical methods for the quantification of 3-cis-Hydroxyglibenclamide, a pharmacologically active metabolite of the anti-diabetic drug glibenclamide (glyburide).[1][2][3] The accurate measurement of this metabolite is crucial for pharmacokinetic and toxicokinetic studies, helping to understand the drug's efficacy and safety profile.[2] This document details the experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), presents a comparative summary of their performance, and outlines the process of cross-validation to ensure data integrity between different analytical techniques.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of this compound in biological matrices depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput. Below is a summary of the key performance characteristics of two widely used methods: HPLC-UV and UPLC-MS/MS.

Data Presentation: Quantitative Performance Comparison

Performance ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity Range 5 - 1000 ng/mL0.1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL0.1 ng/mL[4]
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) ≤15%≤15%
Selectivity Moderate; potential for interference from structurally similar compounds.High; based on specific precursor-product ion transitions.
Matrix Effect Not directly assessed.Minimal; compensated by a stable isotope-labeled internal standard.
Sample Throughput LowerHigher
Cost LowerHigher

Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols are representative and may require optimization based on the specific laboratory conditions and instrumentation.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not a primary requirement.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 25 mM phosphate (B84403) buffer (pH 3.5) (60:40, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 238 nm.[6]

3. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibrants.

  • The concentration of this compound in the quality control and unknown samples is determined from the linear regression equation of the calibration curve.

Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for studies requiring the detection of low concentrations of the analyte.[7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d11).

  • Add 500 µL of methyl tert-butyl ether, vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol (B129727) in water.

2. UPLC-MS/MS Conditions

  • UPLC System: A UPLC system capable of gradient elution.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 20% to 80% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Specific precursor to product ion transitions for this compound and the internal standard would be monitored (e.g., based on the parent drug glibenclamide's transition of m/z 494.2 → 369.2).

3. Quantification

  • Quantification is performed using a calibration curve generated by plotting the peak area ratios of the analyte to the internal standard against the corresponding concentrations.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two distinct analytical methods to ensure they provide equivalent and reliable results.[8] This is critical when data from different methods or laboratories are to be combined or compared.[9] The process involves analyzing the same set of quality control samples and subject samples using both the reference method and the comparator method.

Acceptance Criteria for Cross-Validation: According to regulatory guidelines, the difference between the values obtained from the two methods should be within a predefined limit. For instance, the European Medicines Agency suggests that for at least 67% of the repeated samples, the difference between the two values should be within 20% of their mean.[10]

Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow A Define Reference and Comparator Methods B Prepare Quality Control (QC) and Subject Samples A->B C1 Analyze Samples with Reference Method (e.g., UPLC-MS/MS) B->C1 C2 Analyze the Same Samples with Comparator Method (e.g., HPLC-UV) B->C2 D Compare Results from Both Methods C1->D C2->D E Statistical Analysis (% Difference, Bland-Altman Plot) D->E F Evaluate Against Acceptance Criteria E->F G Methods are Cross-Validated (Data are comparable) F->G Pass H Investigation and Method Optimization Required F->H Fail

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and UPLC-MS/MS are viable methods for the quantification of this compound in biological matrices. The UPLC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for regulated bioanalysis and studies requiring low detection limits. The HPLC-UV method, while less sensitive, provides a cost-effective alternative for studies with higher expected analyte concentrations.

Regardless of the chosen method, proper validation according to regulatory guidelines is essential to ensure the reliability of the generated data. Furthermore, when multiple methods are employed within or across studies, cross-validation is a mandatory step to guarantee the consistency and comparability of the results, thereby upholding the integrity of the research findings.

References

A Comparative Analysis of the Pharmacokinetics of Glibenclamide and Its Hydroxy Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of the oral hypoglycemic agent glibenclamide and its two primary active hydroxy metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Glibenclamide, a second-generation sulfonylurea, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, into its active metabolites M1 and M2.[1] Understanding the pharmacokinetic properties of these metabolites is crucial for a comprehensive assessment of the drug's overall therapeutic effect and potential for adverse reactions.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for glibenclamide and its hydroxy metabolites, M1 and M2, derived from a clinical study in healthy human subjects. This allows for a direct comparison of their absorption, distribution, metabolism, and excretion characteristics.

ParameterGlibenclamide (Oral)Glibenclamide (Intravenous)M1 (Intravenous)M2 (Intravenous)
Dose 3.5 mg3.5 mg3.5 mg3.5 mg
Volume of Distribution (Vd) 9.32 ± 2.79 L7.44 ± 1.53 L20.8 ± 8.4 L15.5 ± 5.5 L
Total Clearance (CL) 4.09 ± 0.45 L/h4.42 ± 0.56 L/h11.9 ± 1.7 L/h10.4 ± 1.3 L/h
Renal Clearance (CLr) Not ReportedNot Reported13.5 ± 3.7 L/h8.6 ± 1.6 L/h
Half-life (t1/2) ~3.3 - 9.7 h[2]Not ReportedNot ReportedNot Reported

Data for intravenous administration of Glibenclamide, M1, and M2, and oral administration of Glibenclamide are from a study in eight healthy subjects[3]. Half-life data for oral glibenclamide is from a separate study[2].

Metabolic Pathway of Glibenclamide

The metabolic conversion of glibenclamide to its active hydroxy metabolites is a critical step in its biotransformation. This process is primarily mediated by specific cytochrome P450 enzymes in the liver.

Glibenclamide_Metabolism Glibenclamide Glibenclamide Enzymes CYP3A4 (major) CYP2C9 (minor) Glibenclamide->Enzymes M1 4-trans-hydroxy-glibenclamide (M1) M2 3-cis-hydroxy-glibenclamide (M2) Enzymes->M1 Hydroxylation Enzymes->M2 Hydroxylation

Caption: Metabolic pathway of glibenclamide to its hydroxy metabolites.

Experimental Protocols

The data presented in this guide are based on well-defined clinical pharmacokinetic studies. The following is a summary of the typical experimental methodology employed.

A randomized, single-blind, crossover study design was utilized to compare the pharmacokinetics of glibenclamide and its metabolites.[4] The study population consisted of healthy adult subjects.[3]

Drug Administration: In one arm of the study, subjects received a single 3.5 mg oral dose of a micronized formulation of glibenclamide after an overnight fast.[3] In other arms of the crossover design, subjects received a single 3.5 mg intravenous dose of glibenclamide, M1, or M2.[3]

Sample Collection: Blood samples were collected at predetermined time points over a period of 10 hours following drug administration.[3] Urine samples were also collected for 10 hours to determine the extent of renal excretion of the metabolites.[3]

Analytical Method: Serum concentrations of glibenclamide, M1, and M2 were quantified using a selective and sensitive high-performance liquid chromatography (HPLC) method.[3] This technique allows for the accurate measurement of the parent drug and its metabolites in biological fluids.

Experimental Workflow for Glibenclamide Pharmacokinetic Study

The following diagram illustrates the typical workflow of a clinical study designed to evaluate the pharmacokinetics of glibenclamide and its metabolites.

PK_Study_Workflow cluster_study_design Study Design cluster_drug_admin Drug Administration cluster_sampling Sample Collection & Analysis cluster_data_analysis Data Analysis A Subject Recruitment (Healthy Volunteers) B Randomized Crossover Design A->B C Overnight Fast B->C D Single Dose Administration (Oral or IV Glibenclamide/Metabolites) C->D E Serial Blood Sampling (e.g., 0-10 hours) D->E F Urine Collection D->F G Sample Processing (Serum Separation) E->G F->G H HPLC Analysis (Quantification of Drug & Metabolites) G->H I Pharmacokinetic Modeling H->I J Calculation of PK Parameters (Cmax, AUC, t1/2, etc.) I->J

Caption: Workflow for a human pharmacokinetic study of glibenclamide.

Summary of Findings

The pharmacokinetic profiles of the two primary hydroxy metabolites of glibenclamide, M1 and M2, are very similar to each other, with the exception of their volume of distribution and renal clearance.[3] Both metabolites exhibit a significantly larger volume of distribution and higher total clearance compared to the parent drug, glibenclamide.[3] This suggests that the metabolites are more extensively distributed into tissues and are eliminated from the body more rapidly than glibenclamide itself.

The study comparing intravenous and oral administration of glibenclamide showed no significant difference in the total recovery of metabolites in the urine, which suggests that the micronized formulation of glibenclamide has almost complete oral bioavailability.[3] It is also important to note that both M1 and M2 are pharmacologically active and contribute to the overall hypoglycemic effect of glibenclamide.

References

A Comparative Guide to the Study of 3-cis-Hydroxyglibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Available Data in the Absence of Direct Independent Replication Studies

This guide provides a comprehensive comparison of 3-cis-Hydroxyglibenclamide, an active metabolite of the widely used anti-diabetic drug glibenclamide (glyburide), with its parent compound. To date, dedicated independent replication studies for this compound are not available in the published literature. Therefore, this document synthesizes and compares data from key studies that have concurrently investigated glibenclamide and its metabolites, offering researchers, scientists, and drug development professionals a thorough overview of the existing experimental evidence.

Comparative Efficacy: Hypoglycemic and Insulin-Releasing Effects

Clinical studies in humans have demonstrated that this compound (M2) possesses intrinsic hypoglycemic activity, although it is less potent than its parent compound, glibenclamide (Gb), and the other major metabolite, 4-trans-hydroxy-glibenclamide (M1). The hypoglycemic effect is attributed to its ability to stimulate insulin (B600854) secretion from pancreatic β-cells.[1]

A key study in healthy human subjects provides a direct comparison of the effects of intravenously administered glibenclamide, M1, and M2. The data reveal that both metabolites significantly lower blood glucose levels compared to placebo.[1] Specifically, the mean blood glucose reduction, expressed as a percentage of the area under the curve (AUC) over 5 hours, was 12.5% for M2, compared to 19.9% for intravenous glibenclamide.[1] In another study focusing on the concentration-effect relationship, it was concluded that the two major metabolites of glibenclamide are hypoglycemic in humans and may have a longer duration of effect than the parent drug.[2]

However, preclinical data from studies in rabbits suggest a much lower relative potency, with the 3-cis-hydroxy derivative being approximately 1/40th as active as glyburide (B1671678).[3] This highlights the importance of considering species-specific differences in metabolic activity and drug response.

Table 1: Comparison of Hypoglycemic and Insulin-Releasing Effects in Humans

CompoundAdministrationMean Blood Glucose Reduction (% of AUC 0-5h vs. Placebo)[1]Emax (% Blood Glucose Reduction)[2]CEss50 (ng/mL)[2]
Glibenclamide (Gb)Intravenous19.9 ± 2.1%56%108
This compound (M2)Intravenous12.5 ± 2.3%27%37
4-trans-hydroxy-glibenclamide (M1)Intravenous18.2 ± 3.3%40%23

Data are presented as mean ± SE. Emax represents the estimated maximum hypoglycemic effect. CEss50 is the steady-state serum concentration at which 50% of the maximal effect is achieved.

Comparative Pharmacokinetics

The pharmacokinetic profiles of this compound and its parent compound have been characterized in humans. Following oral administration of glibenclamide, it is metabolized into this compound (M2) and 4-trans-hydroxy-glibenclamide (M1).[4] Studies comparing the intravenous administration of each compound reveal that the metabolites have a larger volume of distribution and total clearance compared to glibenclamide.[5]

Pharmacokinetic parameters are also influenced by factors such as renal function. In patients with impaired renal function, the peak serum values of the metabolites are higher, and their excretion in urine is significantly lower.[4]

Table 2: Comparative Pharmacokinetic Parameters in Humans (Intravenous Administration)

ParameterGlibenclamide (Gb)[5]This compound (M2)[5]4-trans-hydroxy-glibenclamide (M1)[5]
Volume of Distribution (Vd) 7.44 ± 1.53 L15.5 ± 5.5 L20.8 ± 8.4 L
Total Clearance (CL) 4.42 ± 0.56 L/h10.4 ± 1.3 L/h11.9 ± 1.7 L/h
Renal Clearance (CLr) -8.6 ± 1.6 L/h13.5 ± 3.7 L/h

Data are presented as mean ± SE.

Table 3: Pharmacokinetic Parameters in Diabetic Patients with Normal vs. Impaired Renal Function (following oral Glibenclamide)

ParameterNormal Renal Function (NRF)[4]Impaired Renal Function (IRF)[4]
Peak Serum M2 (ng/mL) <5 - 187 - 22
Peak Serum M1 (ng/mL) 16 - 5724 - 85
Urinary Excretion of M1+M2 (24h, % of dose) 26.4%7.2%

Signaling Pathway and Mechanism of Action

This compound is understood to share the same mechanism of action as its parent compound, glibenclamide. This involves the regulation of insulin secretion from pancreatic β-cells. The primary target is the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel.

The binding of the compound to SUR1 leads to the closure of the K-ATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.

Glibenclamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space Glibenclamide / this compound Glibenclamide / this compound SUR1 SUR1 Glibenclamide / this compound->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Closes K_ion K⁺ Efflux Blocked K_ATP_Channel->K_ion Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel Ca_ion_influx Ca²⁺ Influx Ca_Channel->Ca_ion_influx Allows Depolarization Membrane Depolarization K_ion->Depolarization Leads to Depolarization->Ca_Channel Activates Ca_concentration ↑ Intracellular Ca²⁺ Ca_ion_influx->Ca_concentration Insulin_Vesicles Insulin Vesicles Ca_concentration->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Signaling pathway of glibenclamide and its active metabolites.

Experimental Protocols

The following are summaries of methodologies employed in the key studies cited, providing a framework for the design of comparative experiments.

1. Clinical Assessment of Hypoglycemic Activity

This protocol is based on a placebo-controlled, randomized, single-blind crossover study in healthy human subjects.[1]

  • Subjects: Healthy, non-diabetic volunteers.

  • Study Design: A crossover design where each subject receives single doses of Glibenclamide (intravenous and oral), this compound (intravenous), 4-trans-hydroxy-glibenclamide (intravenous), and a placebo (intravenous) in random order, with a washout period between each administration.

  • Procedure:

    • Subjects fast overnight prior to drug administration.

    • A single dose of the test compound or placebo is administered.

    • Blood samples are collected at predetermined time points for the analysis of blood glucose and serum insulin concentrations.

    • Standardized meals are provided at specified times post-administration (e.g., 0.5 and 5.5 hours).

  • Analysis:

    • Blood glucose levels are measured using a glucose oxidase method.

    • Serum insulin concentrations are determined by a specific immunoassay.

    • The hypoglycemic effect is quantified by calculating the area under the blood glucose curve (AUC) and comparing it to the placebo group.

2. Preclinical Assessment of Hypoglycemic Activity in Animal Models

This is a general protocol for evaluating the hypoglycemic effects of compounds in rodent models.[6]

  • Animals: Wistar rats or other suitable rodent models.

  • Induction of Diabetes (for diabetic models): Diabetes can be induced by a single intraperitoneal injection of alloxan (B1665706) monohydrate. Animals with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are selected.[6]

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • A single oral dose of the test compound (e.g., glibenclamide or its metabolites) or vehicle control is administered.

    • Blood samples are collected from the tail vein at various time intervals (e.g., 0, 1, 2, 4, 6, 8, and 10 hours) post-administration.

    • Blood glucose levels are measured using a glucometer.

  • Analysis: The percentage reduction in blood glucose levels at each time point is calculated relative to the initial fasting glucose level.

3. Determination of Serum Concentrations by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous determination of glibenclamide and its metabolites in serum.[4][7][8]

  • Sample Preparation:

    • To a serum sample, an internal standard is added.

    • Proteins are precipitated using a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • The mixture is centrifuged, and the supernatant is collected and evaporated to dryness.

    • The residue is reconstituted in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 230 nm).

  • Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the compounds.

Experimental_Workflow cluster_preclinical Preclinical Hypoglycemic Activity Assessment cluster_clinical Clinical Pharmacokinetic & Pharmacodynamic Study Animal_Model Select Animal Model (e.g., Wistar Rats) Fasting Overnight Fasting Animal_Model->Fasting Dosing Oral Administration of Test Compound/Vehicle Fasting->Dosing Blood_Sampling Blood Collection at Multiple Time Points Dosing->Blood_Sampling Glucose_Measurement Measure Blood Glucose (Glucometer) Blood_Sampling->Glucose_Measurement Data_Analysis_Pre Calculate % Glucose Reduction Glucose_Measurement->Data_Analysis_Pre Subjects Recruit Healthy Volunteers Crossover_Design Randomized Crossover Design (Drug, Metabolites, Placebo) Subjects->Crossover_Design IV_Admin Intravenous Administration Crossover_Design->IV_Admin Blood_Sampling_Clin Blood Collection at Multiple Time Points IV_Admin->Blood_Sampling_Clin Analysis Analyze Serum for Drug/Metabolite (HPLC) & Glucose/Insulin Blood_Sampling_Clin->Analysis Data_Analysis_Clin PK/PD Modeling Analysis->Data_Analysis_Clin

Caption: General workflow for preclinical and clinical studies.

References

3-cis-Hydroxyglibenclamide: A Comparative Review of its Efficacy as an Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review comparing the efficacy of 3-cis-Hydroxyglibenclamide (B13724726), an active metabolite of the widely prescribed anti-diabetic drug glibenclamide, with its parent compound. Glibenclamide is a second-generation sulfonylurea that effectively lowers blood glucose by stimulating insulin (B600854) secretion from pancreatic β-cells.[1] Its metabolism in the liver results in the formation of two main active metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[1] This review focuses on the available experimental data to objectively assess the therapeutic contribution of this compound to the overall hypoglycemic effect of glibenclamide.

In Vivo Efficacy: A Human Study Perspective

A key human study provides the most direct evidence for the hypoglycemic activity of this compound. The data from this study is summarized below, comparing its effects to intravenously and orally administered glibenclamide, as well as the other primary metabolite, 4-trans-hydroxy-glibenclamide.

Quantitative Comparison of Hypoglycemic Effects
CompoundAdministration RouteMean Blood Glucose Reduction (AUC 0-5h) (%)Serum Insulin Levels
This compound (M2) Intravenous (3.5 mg)12.5 ± 2.3Significantly Increased
4-trans-hydroxy-glibenclamide (M1) Intravenous (3.5 mg)18.2 ± 3.3Significantly Increased
Glibenclamide (Gb) Intravenous (3.5 mg)19.9 ± 2.1Significantly Increased
Glibenclamide (Gb) Oral (3.5 mg)23.8 ± 1.2Significantly Increased
Placebo Intravenous-No significant change

Data sourced from a placebo-controlled, randomized, single-blind crossover study in eight healthy subjects.

Pharmacodynamic Profile

Further analysis from the same human study revealed important pharmacodynamic characteristics of this compound compared to glibenclamide and its other metabolite.

ParameterThis compound (M2)4-trans-hydroxy-glibenclamide (M1)Glibenclamide (Gb)
CEss50 (ng/mL) *3723108
Equilibration Half-life (kE0-HL) (h) 1.43.90.44

CEss50: Steady-state serum concentration producing 50% of the maximal effect.

The lower CEss50 value of this compound compared to glibenclamide suggests a higher potency at the site of action. Furthermore, its longer equilibration half-life indicates a more sustained effect compared to the parent drug.

Mechanism of Action: Stimulating Insulin Secretion

The primary mechanism of action for both glibenclamide and its active metabolites, including this compound, is the stimulation of insulin secretion from pancreatic β-cells.[1] This is achieved through the blockade of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[1] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

Below is a diagram illustrating the signaling pathway of glibenclamide and its active metabolites in pancreatic β-cells.

Glibenclamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space Glibenclamide Glibenclamide / this compound SUR1 SUR1 Glibenclamide->SUR1 Binds to KATP_channel KATP Channel Kir6_2 Kir6.2 Depolarization Membrane Depolarization KATP_channel->Depolarization Blockade leads to Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Depolarization->Ca_channel Opens Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers Insulin Insulin Insulin_exocytosis->Insulin Releases

Glibenclamide's mechanism of action on insulin secretion.

Experimental Protocols

The following is a summary of the experimental protocol from the key human study that provided the quantitative data for this review.

Study Design: A placebo-controlled, randomized, single-blind crossover study.

Participants: Eight healthy subjects.

Interventions:

  • 3.5 mg glibenclamide (Gb) orally

  • 3.5 mg glibenclamide (Gb) intravenously

  • 3.5 mg 4-trans-hydroxy-glibenclamide (M1) intravenously

  • 3.5 mg 3-cis-hydroxy-glibenclamide (M2) intravenously

  • Placebo intravenously

Each subject underwent all five single-dose tests, with a washout period of three months between each test. The medications were administered in the fasting state.

Procedures:

  • Standardized meals were provided 0.5 and 5.5 hours after each medication administration.

  • Blood samples were collected at regular intervals to measure blood glucose and serum insulin concentrations.

Analytical Methods:

  • Blood Glucose: Glucose oxidase method.

  • Serum Insulin: Specific immunoassay.

Discussion and Future Directions

The available evidence clearly indicates that this compound is a pharmacologically active metabolite of glibenclamide that contributes to its overall hypoglycemic effect. Its higher potency (lower CEss50) and longer duration of action at the effect site (longer equilibration half-life) compared to the parent drug are significant findings for understanding the complete pharmacodynamic profile of glibenclamide.

However, there are notable gaps in the current literature. Direct comparative studies on the in vitro activity of this compound are lacking. Future research should focus on:

  • Receptor Binding Assays: Determining the binding affinity of this compound to the SUR1 subunit of the KATP channel and comparing it with glibenclamide.

  • In Vitro Efficacy Studies: Quantifying the IC50 or EC50 values for KATP channel inhibition and insulin secretion in isolated pancreatic islets or β-cell lines.

  • Preclinical Animal Studies: Conducting head-to-head comparisons of the hypoglycemic effects of this compound and glibenclamide in animal models of type 2 diabetes.

A more in-depth understanding of the pharmacological properties of this compound could have important implications for drug development, potentially leading to the design of new sulfonylurea drugs with improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is an active metabolite of glibenclamide with significant hypoglycemic and insulinotropic effects. Human studies demonstrate its contribution to the overall glucose-lowering action of its parent compound, exhibiting higher potency and a more sustained effect. While the fundamental mechanism of action is understood to be the same as glibenclamide, further in vitro and preclinical studies are warranted to fully elucidate its comparative efficacy and receptor interactions. This knowledge will be invaluable for the rational design of future therapies for type 2 diabetes.

References

A Comparative Meta-Analysis of Glibenclamide and its Metabolite Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of the oral hypoglycemic agent glibenclamide and its two major active metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). The following sections detail their comparative hypoglycemic effects, pharmacokinetic and pharmacodynamic properties, and underlying mechanism of action, supported by experimental data.

Comparative Hypoglycemic Activity and Pharmacodynamics

Glibenclamide undergoes extensive hepatic metabolism to form hydroxylated derivatives, primarily M1 and M2, which are not inactive byproducts but contribute significantly to the overall therapeutic and potential adverse effects of the parent drug.[1] Clinical studies in healthy human subjects have quantified and compared the hypoglycemic and insulin-releasing effects of glibenclamide and its metabolites.

A key study involving intravenous administration of glibenclamide, M1, and M2 revealed that both metabolites possess intrinsic hypoglycemic activity.[1][2] The mean reduction in the area under the curve (AUC) for blood glucose over 5 hours was significant for both metabolites when compared to placebo.[1][2]

Table 1: Comparative Hypoglycemic Effects of Glibenclamide and its Metabolites (M1 & M2) in Humans [1][2]

CompoundAdministration RouteDoseMean Blood Glucose Reduction (AUC 0-5h vs. Placebo) (%)
GlibenclamideOral3.5 mg23.8 ± 1.2
GlibenclamideIntravenous3.5 mg19.9 ± 2.1
Metabolite M1Intravenous3.5 mg18.2 ± 3.3
Metabolite M2Intravenous3.5 mg12.5 ± 2.3

Pharmacokinetic and pharmacodynamic modeling has further elucidated the distinct properties of the metabolites compared to the parent compound.[3] These models indicate that the metabolites, particularly M1, may have a more prolonged effect duration than glibenclamide.[3]

Table 2: Pharmacodynamic Parameters of Glibenclamide and its Metabolites [3]

ParameterGlibenclamideMetabolite M1Metabolite M2
Emax (% blood glucose reduction) 56 (CV 14%)40 (CV 30%)27 (CV 56%)
CEss50 (ng/mL) 108 (CV 26%)23 (CV 25%)37 (CV 47%)
Equilibration Half-life (kEO-HL) (h) 0.443.91.4

Emax: Maximum effect; CEss50: Steady-state concentration at 50% of maximal effect; kEO-HL: Equilibration half-life for the effect site.

Mechanism of Action: KATP Channel Inhibition

Glibenclamide and its active metabolites exert their primary pharmacological effect by inhibiting ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells. This inhibition leads to membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing secretory granules, resulting in increased insulin (B600854) secretion.

Glibenclamide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glibenclamide / Metabolites Glibenclamide / Metabolites KATP_Channel KATP Channel (SUR1/Kir6.2) Glibenclamide / Metabolites->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Figure 1. Signaling pathway of glibenclamide and its active metabolites in pancreatic β-cells.

Experimental Protocols

Quantification of Glibenclamide and its Metabolites in Serum by HPLC

A common method for the simultaneous determination of glibenclamide and its metabolites in biological fluids is High-Performance Liquid Chromatography (HPLC). The following is a representative protocol:

  • Sample Preparation:

    • To 1 mL of serum, add an internal standard (e.g., glipizide).

    • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

    • Centrifuge to separate the layers and evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25mM potassium dihydrogen orthophosphate, pH adjusted to 3.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 230 nm).

  • Quantification:

    • Generate a standard curve using known concentrations of glibenclamide, M1, and M2.

    • Calculate the concentration in the samples by comparing the peak area ratios of the analytes to the internal standard against the standard curve.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to assess the insulinotropic activity of compounds on pancreatic islets.

  • Islet Isolation and Culture:

    • Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) by collagenase digestion.

    • Culture the isolated islets in a suitable medium (e.g., RPMI-1640) overnight to allow for recovery.

  • GSIS Protocol:

    • Pre-incubate batches of islets (e.g., 10-15 islets per replicate) in a Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 60 minutes).

    • Replace the pre-incubation buffer with fresh KRBB containing low glucose (basal stimulation) or high glucose (e.g., 16.7 mM) with or without the test compounds (glibenclamide, M1, or M2) at various concentrations.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

    • Collect the supernatant for insulin measurement.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit.

    • Normalize the insulin secretion to the islet number or total insulin content.

Experimental_Workflow cluster_hplc HPLC Analysis cluster_gsis GSIS Assay serum_sample Serum Sample extraction Liquid-Liquid Extraction serum_sample->extraction hplc HPLC Separation extraction->hplc detection UV Detection hplc->detection quantification Quantification detection->quantification islet_isolation Islet Isolation & Culture pre_incubation Pre-incubation (Low Glucose) islet_isolation->pre_incubation stimulation Stimulation (High Glucose +/- Compounds) pre_incubation->stimulation supernatant_collection Supernatant Collection stimulation->supernatant_collection elisa Insulin ELISA supernatant_collection->elisa

Figure 2. General experimental workflows for HPLC analysis and GSIS assay.

Cardiovascular Effects

While the cardiovascular effects of glibenclamide have been a subject of study and debate, with some concerns regarding its interaction with KATP channels in the myocardium, there is a notable lack of specific research on the direct cardiovascular effects of its metabolites, M1 and M2. The focus has predominantly been on the parent drug's potential to interfere with ischemic preconditioning. Further investigation is warranted to fully characterize the cardiovascular risk profile of glibenclamide's active metabolites.

Conclusion

The primary metabolites of glibenclamide, M1 and M2, are pharmacologically active and contribute to the overall hypoglycemic effect of the parent drug.[1][2] Pharmacodynamic modeling suggests that these metabolites, particularly M1, have a longer duration of action which may contribute to the risk of prolonged hypoglycemia associated with glibenclamide therapy.[3] The mechanism of action for both the parent drug and its active metabolites is the inhibition of KATP channels in pancreatic β-cells, leading to enhanced insulin secretion. While the hypoglycemic and insulinotropic activities of the metabolites have been characterized, their specific cardiovascular effects remain an area for future research. This comparative analysis provides valuable insights for researchers and drug development professionals in the field of diabetes therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-cis-Hydroxyglibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-cis-Hydroxyglibenclamide, a metabolite of the antidiabetic drug glibenclamide.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1][2]

Disposal Protocol for this compound

As a derivative of glibenclamide, a sulfonylurea compound, this compound should be treated as hazardous waste. Adherence to federal, state, and local regulations is mandatory for its disposal.[1]

Step 1: Waste Identification and Segregation

  • Classification: this compound waste is classified as hazardous chemical waste.

  • Segregation: Do not mix this waste with non-hazardous materials. It should be collected in a dedicated, properly labeled, and sealed waste container.

Step 2: Containerization

  • Use a container that is chemically resistant and compatible with the compound.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

Step 3: On-site Accumulation and Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure that incompatible waste types are not stored together.[3]

Step 4: Professional Disposal

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]

  • Contact your institution's EHS department to arrange for pickup and disposal. They will ensure that the waste is transported and disposed of in accordance with all applicable regulations.

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][4]

Alternative Disposal Method (Expert Consultation Required):

In some cases, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[1] This method should only be performed by trained professionals at a certified facility.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key properties of the parent compound, glibenclamide, which inform its handling and disposal as a hazardous substance.

PropertyValueSource
Molecular Formula C23H28ClN3O6S[5]
Molecular Weight 510.00 g/mol [5]
Appearance White to off-white powder[5]
Solubility DMSO (slightly), methanol (B129727) (slightly)[5]
Melting Point 191-193°C[5]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal procedures outlined above are based on general best practices for hazardous chemical waste and information available for the parent compound, glibenclamide.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Non-Hazardous Waste classify->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact Institutional EHS for Disposal store->contact_ehs disposal Licensed Contractor Disposes of Waste contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-cis-Hydroxyglibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with 3-cis-Hydroxyglibenclamide. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a metabolite of the antidiabetic compound glibenclamide and is intended for research use only.[1] It is a white to off-white powder that is stable for at least two years when stored at -20°C, protected from light and moisture.[1] While comprehensive toxicological properties have not been thoroughly investigated, the available safety data indicates it can cause skin irritation and serious eye damage.[2] Therefore, stringent safety measures are required during handling.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Standards
Hands Double-gloving with chemical-resistant glovesOuter and inner gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws.[2] The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[2]
Eyes/Face Safety glasses with side shields or a full-face shieldMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Eyeglasses alone are not sufficient.[3] A full-face shield is preferred when there is a risk of splashing.[3]
Body Protective clothing (e.g., lab coat, coveralls)Wear suitable protective clothing.[4] Immediately change contaminated clothing.
Respiratory NIOSH-approved respiratorRequired when there is a risk of dust formation or aerosol generation.[5] Use a local exhaust if dust or aerosol will be generated.[5]

Operational Plan: Step-by-Step Handling and Disposal

This section outlines the procedural workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_unpack Unpack in a Ventilated Area prep_materials->handle_unpack Proceed to Handling handle_weigh Weigh in a Chemical Fume Hood handle_unpack->handle_weigh handle_prepare Prepare Solutions in a Hood handle_weigh->handle_prepare clean_decontaminate Decontaminate Work Surfaces handle_prepare->clean_decontaminate Proceed to Cleanup clean_remove_ppe Remove PPE in Designated Area clean_decontaminate->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash disp_waste Segregate Hazardous Waste clean_wash->disp_waste Proceed to Disposal disp_container Place in Labeled, Sealed Containers disp_waste->disp_container disp_dispose Dispose via Approved Waste Disposal Plant disp_container->disp_dispose

Figure 1. Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols:

Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department prior to the commencement of any work. At a minimum, any protocol should include the following steps:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare a designated work area, preferably within a chemical fume hood.

    • Ensure all necessary equipment (e.g., spatulas, weighing paper, solvent dispensers) is within the designated area to minimize movement outside the controlled space.

  • Handling:

    • Unpack the compound in a well-ventilated area, separate from eating areas.[3]

    • For weighing and preparing solutions, conduct all operations within a certified chemical fume hood to prevent inhalation of dust.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Post-Handling and Decontamination:

    • Following handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Remove PPE in a designated area to prevent cross-contamination.

    • Wash hands and face thoroughly after working with the substance.

  • Disposal Plan:

    • Do not allow the product to enter drains.[2][4]

    • Collect all waste material, including contaminated PPE and disposable labware, in a suitable, closed, and clearly labeled container for hazardous waste.

    • Dispose of the waste through an approved waste disposal plant, observing all federal, state, and local regulations.[4][5]

Emergency Procedures:

In the event of accidental exposure, follow these immediate steps:

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.

  • Inhalation: Move the person into fresh air.[2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Consult a physician.

This guidance is intended to provide a framework for the safe handling of this compound. Researchers are encouraged to consult their institution's safety office for any additional requirements or specific protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.